4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine
Description
BenchChem offers high-quality 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-5,10,14H,6-9H2 |
InChI Key |
IPDOVJXXVLTVOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine chemical structure analysis
4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine: A Comprehensive Structural and Synthetic Guide
Executive Summary
As a Senior Application Scientist in medicinal chemistry and drug design, I frequently evaluate molecular scaffolds that balance target affinity with metabolic stability. The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a highly privileged pharmacophore. By fusing a basic piperidine ring—a ubiquitous recognition element in CNS and metabolic targets—with a 1,2,4-oxadiazole core, this scaffold serves as a robust, hydrolytically stable bioisostere for esters and amides [1].
This whitepaper provides an in-depth technical analysis of its structural properties, the causality behind its bioisosteric utility, and a self-validating synthetic methodology designed for high-yield laboratory execution.
Core Structural Analysis & Chemical Properties
The architecture of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine is defined by three distinct domains:
-
The Piperidine Ring (C3 Attachment): Confers basicity (pKa ~9.5) and acts as a hydrogen bond donor/acceptor depending on its protonation state at physiological pH. It typically adopts a chair conformation, projecting the oxadiazole substituent in an equatorial position to minimize steric strain.
-
The 1,2,4-Oxadiazole Core: A planar, electron-deficient heteroaromatic system. The arrangement of the oxygen and two nitrogen atoms creates a strong dipole moment while maintaining aromaticity.
-
The Phenyl Ring (C5 Attachment): Provides a lipophilic anchor capable of
stacking or hydrophobic interactions within a target protein's binding pocket.
Quantitative Data: Physicochemical Profile
To facilitate formulation and assay development, the fundamental physicochemical properties are summarized below.
| Property | Value | Analytical Significance |
| Molecular Formula | Base for exact mass calculations. | |
| Monoisotopic Mass | 229.12 Da | Target mass for high-resolution MS [2]. |
| Predicted XlogP | ~1.9 | Indicates moderate lipophilicity, ideal for oral bioavailability. |
| Hydrogen Bond Donors | 1 (Piperidine NH) | Critical for receptor anchoring (unless alkylated). |
| Hydrogen Bond Acceptors | 4 (N, N, O, Piperidine N) | Facilitates diverse binding modalities. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Bioisosterism and Pharmacological Relevance
The primary utility of the 1,2,4-oxadiazole ring in this scaffold is its role as a bioisostere . In classical drug design, ester and amide linkages are prone to rapid enzymatic cleavage by esterases and amidases in the plasma and liver.
Replacing an ester with a 1,2,4-oxadiazole ring preserves the spatial geometry and the hydrogen-bond acceptor properties of the carbonyl oxygen (via the
Fig 1. Logical progression of bioisosteric replacement leading to the target scaffold.
Synthetic Methodologies & Experimental Protocols
To synthesize 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine, we utilize a highly reliable, three-stage sequence starting from N-Boc-piperidine-4-carbonitrile. This protocol is designed as a self-validating system : each step includes a specific analytical checkpoint to ensure causality and prevent the carryover of impurities.
Fig 2. Step-by-step synthetic workflow incorporating self-validating analytical checkpoints.
Step 1: Preparation of the Amidoxime Intermediate
-
Causality: Nitriles are generally unreactive toward weak nucleophiles. By reacting the nitrile with hydroxylamine, we convert it into an amidoxime, which possesses the necessary nucleophilic oxygen and nitrogen atoms required to build the oxadiazole ring.
-
Protocol:
-
Suspend N-Boc-piperidine-4-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (2.0 eq) in ethanol.
-
Add potassium carbonate (
, 2.0 eq). Reasoning: The base is strictly required to neutralize the hydrochloride salt, liberating the free, nucleophilic hydroxylamine base. -
Reflux the mixture for 6–8 hours.
-
-
Self-Validating Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at
(for the Boc-protected amidoxime) dominates.
Step 2: O-Acylation and Cyclodehydration
-
Causality: The amidoxime must be acylated with benzoyl chloride to introduce the phenyl group. This is done at 0°C to prevent uncontrolled exotherms and side reactions. Subsequent heating drives the elimination of water (dehydration), forcing the ring closure to form the thermodynamically stable, aromatic 1,2,4-oxadiazole [4].
-
Protocol:
-
Dissolve the amidoxime intermediate in anhydrous dichloromethane (DCM) and add N,N-Diisopropylethylamine (DIEA, 1.5 eq). Cool to 0°C.
-
Dropwise, add benzoyl chloride (1.1 eq). Stir for 2 hours at room temperature.
-
Checkpoint: TLC (Hexane/EtOAc 1:1) must show complete conversion to the O-acyl intermediate.
-
Evaporate the DCM, reconstitute the residue in toluene, and reflux at 110°C for 12 hours using a Dean-Stark trap (or subject to microwave irradiation at 150°C for 20 minutes) to force cyclization.
-
-
Self-Validating Checkpoint: LC-MS must confirm the loss of
(-18 Da), yielding the Boc-protected oxadiazole .
Step 3: Orthogonal Deprotection
-
Causality: The tert-butyloxycarbonyl (Boc) group is acid-labile. Using an acid allows for the removal of the protecting group without hydrolyzing the highly stable oxadiazole ring.
-
Protocol:
-
Dissolve the intermediate in DCM and add Trifluoroacetic Acid (TFA) in a 1:1 ratio (or use 4N HCl in dioxane).
-
Stir at room temperature for 2 hours.
-
Concentrate under reduced pressure, neutralize with saturated aqueous
, and extract with ethyl acetate to yield the free base.
-
Analytical Characterization
Thorough characterization is non-negotiable for verifying the structural integrity of the synthesized scaffold. Below is the expected spectral profile for the final deprotected product.
| Analytical Method | Signal / Shift | Assignment / Interpretation |
| Phenyl ortho-protons (deshielded by oxadiazole). | ||
| Phenyl meta and para-protons. | ||
| Piperidine equatorial | ||
| Piperidine C4 methine proton (axial). | ||
| Piperidine axial | ||
| Piperidine C3/C5 | ||
| Oxadiazole carbons (C5 and C3, respectively). | ||
| Phenyl ring carbons. | ||
| Piperidine carbons (C2/C6, C4, C3/C5). | ||
| LC-MS (ESI+) | m/z 230.1 | Confirms the exact mass of the protonated free base. |
Conclusion
The 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine scaffold is a masterclass in bioisosteric design. By replacing metabolically vulnerable ester/amide linkages with a 1,2,4-oxadiazole ring, researchers can drastically improve the pharmacokinetic half-life of their drug candidates while maintaining critical hydrogen-bonding interactions. The self-validating synthetic protocols detailed in this guide ensure that medicinal chemists can reliably generate this building block with high purity and efficiency, accelerating downstream target optimization.
References
-
Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. Available at:[Link]
-
PubChemLite - 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. Available at:[Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
Strategic Bioisosterism: The 1,2,4-Oxadiazole as a Metabolically Stable Ester Surrogate
Executive Summary
In medicinal chemistry, the ester functionality is often a "necessary evil" during early hit-to-lead optimization. While esters provide excellent hydrogen bond acceptor (HBA) properties and favorable lipophilicity for membrane permeability, they represent a significant metabolic liability due to rapid hydrolysis by plasma esterases and hepatic carboxylesterases.
This technical guide details the bioisosteric replacement of the ester linkage (–COO–) with the 1,2,4-oxadiazole ring.[1][2][3] This 5-membered aromatic heterocycle mimics the planar geometry and electronic distribution of the ester while conferring resistance to hydrolytic cleavage. This guide covers the mechanistic rationale, synthetic pathways, physicochemical implications, and validated protocols for executing this scaffold hop.
Rationale & Mechanistic Basis
The Ester Liability vs. The Oxadiazole Solution
Esters are prone to rapid cleavage in vivo, leading to short half-lives (
-
Geometric Mimicry: The 1,2,4-oxadiazole is planar. The O–N=C sector of the ring spatially overlays with the carbonyl oxygen and the ether oxygen of the ester.
-
Electronic Similarity: The ring is electron-deficient (
-deficient), similar to the electron-withdrawing nature of an ester carbonyl. The dipole moments are closely aligned, ensuring that receptor binding pockets recognizing the ester's electrostatic footprint often accept the oxadiazole. -
Metabolic Shielding: The aromaticity of the ring prevents nucleophilic attack by water/esterases under physiological conditions, although the C5 position retains some electrophilicity.
Structural Superposition
The following diagram illustrates the topological alignment between the labile ester and the stable 1,2,4-oxadiazole bioisostere.
Caption: Structural transition from a hydrolytically unstable ester to a 1,2,4-oxadiazole, highlighting the retention of connectivity with improved stability.
Synthetic Methodology: The Amidoxime Route[4][5][6]
The most robust method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime (derived from a nitrile) with a carboxylic acid derivative .
Retrosynthetic Analysis
-
The "Ester" Carbonyl Equivalent: Becomes C5 of the oxadiazole. Derived from the carboxylic acid (
).[4] -
The "Ester" Oxygen Equivalent: Part of the N-O bond. Derived from the amidoxime (
).
Reaction Workflow
The synthesis typically proceeds via O-acylation of the amidoxime followed by cyclodehydration.[4] Modern protocols often utilize coupling reagents like CDI (1,1'-Carbonyldiimidazole) or T3P (Propylphosphonic anhydride) to perform this in one pot.
Caption: Step-wise synthetic pathway from nitrile and acid precursors to the final 1,2,4-oxadiazole scaffold.
Physicochemical & ADME Profiling
Replacing an ester with a 1,2,4-oxadiazole significantly alters the physicochemical landscape of the molecule.
Comparative Properties Table
| Property | Ester (R-CO-O-R') | 1,2,4-Oxadiazole | Impact on Drug Design |
| Metabolic Stability | Low (Hydrolysis) | High (Aromatic) | Primary Driver: Drastic increase in |
| H-Bonding | HBA (Carbonyl) | HBA (N2/N4) | Retains acceptor capability; loses rotatable bonds. |
| Lipophilicity (LogP) | Moderate | Moderate to High | Oxadiazoles are aromatic; may increase LogP slightly vs. simple esters. |
| Solubility | Moderate | Variable | Can be lower due to planar |
| Polarity (tPSA) | ~26 Ų | ~39 Ų | Slight increase in polar surface area. |
| Geometry | Flexible (Rotatable) | Rigid (Planar) | Reduces entropic penalty upon binding. |
Stability Nuances
While 1,2,4-oxadiazoles are stable to hydrolysis, they can be susceptible to reductive ring cleavage (breaking the N-O bond) by specific enzymes or under high reducing conditions, though this is rare compared to ester hydrolysis. In some cases, the 1,3,4-oxadiazole isomer is explored if the 1,2,4-isomer shows unexpectedly high clearance, as the 1,3,4-isomer is generally more polar and metabolically robust [1].
Case Studies in Drug Design
Muscarinic Agonists (The Classic Case)
In the development of muscarinic agonists, methyl esters were essential for potency but metabolically labile. Replacing the ester with a 1,2,4-oxadiazole maintained the critical pharmacophore required for receptor activation while rendering the molecule orally bioavailable and stable in plasma [2].
CB2 Receptor Ligands
Researchers working on Cannabinoid Receptor 2 (CB2) ligands utilized oxadiazoles to optimize lipophilic leads.[5] While the 1,2,4-oxadiazole provided high potency, switching to the 1,3,4-isomer reduced lipophilicity (LogD) and hERG inhibition, illustrating the fine-tuning available within the oxadiazole class [3].
Experimental Protocols
Chemistry: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Objective: Synthesis of 3-phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole.
Reagents:
-
Benzamidoxime (1.0 eq)
-
4-Chlorobenzoic acid (1.1 eq)
-
EDC[6]·HCl (1.2 eq) or CDI (1.1 eq)
-
HOBt (1.2 eq) - if using EDC
-
Solvent: DMF or Dioxane
-
Base: DIPEA (if using EDC)
Step-by-Step Protocol:
-
Activation: Dissolve 4-chlorobenzoic acid (1.0 mmol) in anhydrous DMF (5 mL). Add CDI (1.1 mmol) and stir at Room Temperature (RT) for 30 minutes. Note: Evolution of CO2 gas indicates activation.
-
Coupling: Add benzamidoxime (1.0 mmol) to the reaction mixture. Stir at RT for 1–2 hours. This forms the O-acylamidoxime intermediate.[4]
-
Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the intermediate and formation of the oxadiazole (typically less polar).
-
Workup: Cool to RT. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL) to remove DMF.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
Biology: Microsomal Stability Assay
Objective: Compare Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system (or 1 mM NADPH final)
-
Test Compounds (1 µM final conc, <0.1% DMSO)
Protocol:
-
Preparation: Prepare a 2x master mix of HLM in phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound to HLM mix. Pre-incubate at 37°C for 5 mins.
-
Initiation: Add warm NADPH solution to initiate metabolism.[2]
-
Sampling: At time points
min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.- [1]
References
-
Boström, J., et al. "Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring." MedChemComm, 2017. Link
-
Saunders, J., et al. "Novel quinuclidine-based ligands for the muscarinic cholinergic receptor." Journal of Medicinal Chemistry, 1990. Link
-
BenchChem Technical Support.[1][2][4] "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem Application Notes, 2025. Link
-
Meanwell, N. A.[7] "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties."[1][3] Journal of Medicinal Chemistry, 2011. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. rjptonline.org [rjptonline.org]
- 7. drughunter.com [drughunter.com]
Metabolic Stability Profiling: The 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine Scaffold
The following technical guide provides an in-depth analysis of the metabolic stability of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine . This scaffold is a critical structural motif in medicinal chemistry, frequently utilized in GPCR modulators (e.g., mGluR, muscarinic agonists) and enzyme inhibitors.
Technical Whitepaper | Version 1.0
Executive Summary
The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a "privileged scaffold" in drug discovery, combining a lipophilic aromatic tail (phenyl) with a polar spacer (oxadiazole) and a basic amine headgroup (piperidine). While this architecture offers favorable physicochemical properties for central nervous system (CNS) penetration and receptor binding, it presents distinct metabolic liabilities.
This guide analyzes the intrinsic metabolic "soft spots" of the scaffold, details the specific enzymatic pathways governing its clearance, and provides validated protocols for assessing its stability in preclinical development.
Structural Deconstruction & Metabolic Soft Spots
To understand the metabolic fate of this molecule, we must deconstruct it into its three pharmacophoric elements. Each element interacts differently with Phase I and Phase II enzymes.
| Structural Unit | Primary Metabolic Liability | Enzymatic Driver | Risk Level |
| Piperidine Ring | CYP450 (Isoforms 3A4, 2D6) | High | |
| 1,2,4-Oxadiazole | Reductive Ring Opening (N-O bond cleavage) | Cytosolic Reductases / CYP450 | Medium |
| Phenyl Ring | Aromatic Hydroxylation | CYP450 | Low/Medium |
The Piperidine Liability
The piperidine ring is the most metabolically active region. The carbon atoms adjacent to the nitrogen (
-
Mechanism: Abstraction of an
-proton Carbon radical formation Oxygen rebound Carbinolamine intermediate. -
Outcome: The unstable carbinolamine collapses to form a lactam (oxidation) or undergoes ring scission (if N-dealkylation occurs).
The Oxadiazole Vulnerability
While 1,2,4-oxadiazoles are bioisosteres for esters and amides, they are not metabolically inert. The N-O bond is weak and polarized.
-
Mechanism: Reductive cleavage of the N-O bond.[1] This is often overlooked in standard microsomal assays (which are oxidative) but is prominent in hepatocyte assays or in vivo where cytosolic reductases are active.
-
Outcome: Ring opening to form an amidine-like structure, which hydrolyzes to a carboxylic acid and a nitrile/amide.
Predicted Metabolic Pathways
The following diagram illustrates the cascade of metabolic transformations for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.
Figure 1: Primary metabolic pathways including oxidative (CYP-mediated) and reductive (non-CYP) routes.
Experimental Protocols for Stability Assessment
To accurately profile this scaffold, a single assay is insufficient. You must employ a Cross-System Validation approach using both Liver Microsomes (oxidative only) and Hepatocytes (oxidative + reductive + conjugative).
Assay 1: Microsomal Stability (Oxidative Clearance)
Objective: Determine intrinsic clearance (
Protocol:
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal mix. Pre-incubate at 37°C for 5 minutes. Note: 1 µM is chosen to ensure first-order kinetics.
-
Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).
-
Sampling: Remove aliquots (50 µL) at T=0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
-
Plot ln(% remaining) vs. time. The slope
is the elimination rate constant.
Assay 2: Reactive Metabolite Trapping (GSH Adducts)
Objective: Detect reactive iminium ions formed on the piperidine ring (M4 in Figure 1).
Protocol Modification:
-
Follow the Microsomal Stability protocol above.
-
Supplement: Add Glutathione (GSH) at 5 mM and Potassium Cyanide (KCN) at 1 mM to separate incubation wells.
-
Rationale:
-
GSH: Traps soft electrophiles (epoxides, quinones).
-
KCN: Specifically traps "hard" iminium ions derived from piperidine oxidation, forming stable cyano-adducts detectable by mass shift (+25 Da).
-
Assay 3: Hepatocyte Stability (Reductive Clearance)
Objective: Assess oxadiazole ring opening, which microsomes often miss.
Protocol:
-
Thawing: Thaw cryopreserved hepatocytes using high-viability medium (e.g., HT Medium).
-
Incubation: Incubate compound (1 µM) with
cells/mL in Krebs-Henseleit buffer. -
Timepoints: T=0, 60, 120, 240 minutes.
-
Analysis: Monitor for the specific mass of the ring-opened metabolite (M5/M6).
-
Validation: If clearance in hepatocytes >> microsomes, reductive metabolism of the oxadiazole is the likely driver.
Optimization Strategies (SAR)
If the scaffold exhibits high clearance, employ the following medicinal chemistry strategies to block metabolic sites without destroying potency.
Stabilizing the Piperidine
-
Fluorination: Introduce fluorine at the 3- or 4-position of the piperidine. The strong C-F bond prevents
-hydroxylation.-
Strategy: Replace the C-H bonds at the metabolic "soft spot" with C-F.[2]
-
-
Bridging: Construct a bridged system (e.g., azabicyclo[2.2.1]heptane). This introduces geometric strain (Bredt's rule) that disfavors the planar transition state required for iminium ion formation.
-
N-Substitution: If the nitrogen is free, capping it with an electron-withdrawing group (urea, carbamate) reduces the electron density of the
-carbons, slowing oxidation.
Stabilizing the Oxadiazole
-
Isomer Switching: Switch from 1,2,4-oxadiazole to 1,3,4-oxadiazole .
-
Evidence: The 1,3,4-isomer typically possesses a higher reduction potential, making it more resistant to reductive ring opening.[3]
-
-
Steric Shielding: Introduce an ortho-substituent (e.g., -Cl, -CH3) on the phenyl ring. This twists the phenyl ring out of coplanarity with the oxadiazole, hindering the approach of reductase enzymes.
References
-
Metabolism of 1,2,4-Oxadiazole Ring-Opened Metabolites. Source: Vertex Pharmaceuticals / NIH PubMed. Title: "Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites."[1][4] URL:[Link]
-
Piperidine Metabolic Bioactivation. Source: Xenobiotica.[4] Title: "Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction." (Mechanistically relevant to piperidine iminium formation). URL:[Link]
-
Reductive Metabolism of Oxadiazoles. Source: Drug Metabolism and Disposition.[5] Title: "Reductive Metabolism of the 1,2,4-Oxadiazole Ring in G Protein-Coupled Receptor Modulators." URL:[Link]
-
Strategic Fluorination in Drug Design. Source: Journal of Medicinal Chemistry.[6] Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." URL:[Link]
Sources
- 1. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
The 5-Phenyl-1,2,4-Oxadiazole Core: A Technical Guide to a Privileged Scaffold in Drug Discovery
Introduction: The Concept of Privileged Scaffolds in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient lead generation and optimization. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as a fertile starting point for the development of novel therapeutics across a spectrum of diseases. The 5-phenyl-1,2,4-oxadiazole motif is a quintessential example of such a scaffold, offering a unique combination of physicochemical stability, synthetic accessibility, and versatile biological activity.[1][2][3] This guide provides an in-depth technical exploration of this remarkable core, intended for researchers, scientists, and drug development professionals seeking to leverage its potential in their therapeutic programs.
The five-membered 1,2,4-oxadiazole ring is not merely a passive linker but an active contributor to the pharmacological profile of a molecule.[4] Its unique electronic properties and ability to act as a bioisosteric replacement for labile ester and amide functionalities make it a powerful tool for enhancing metabolic stability and fine-tuning drug-like properties.[5] The presence of a phenyl group at the 5-position further anchors the scaffold in a region of chemical space rich with possibilities for diverse functionalization and interaction with biological targets.
This document will navigate the synthesis, key applications, and structure-activity relationships of 5-phenyl-1,2,4-oxadiazole derivatives, supported by detailed experimental protocols and quantitative data to provide a comprehensive and actionable resource.
Synthetic Strategies: Constructing the 5-Phenyl-1,2,4-Oxadiazole Core
The construction of the 5-phenyl-1,2,4-oxadiazole ring is most commonly achieved through the cyclization of an O-acylamidoxime intermediate.[6] This intermediate is typically formed from the reaction of a benzamidoxime with an acylating agent. Modern advancements have streamlined this process into efficient one-pot procedures.[7]
Core Synthetic Workflow
The general and most reliable pathway to 3,5-disubstituted 1,2,4-oxadiazoles, where the 5-substituent is a phenyl group, involves two key transformations: the formation of an O-acyl benzamidoxime and its subsequent cyclodehydration.
Caption: General synthesis workflow for 5-phenyl-1,2,4-oxadiazole derivatives.
Experimental Protocol: A Modern, Efficient Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
This protocol, adapted from a novel and efficient strategy, utilizes a silica-supported system under microwave irradiation, highlighting the advancements in synthetic methodology for this scaffold.[8]
Materials:
-
Benzamidoxime
-
Substituted 3-aryl-acryloyl chlorides
-
Dry potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Silica gel (60-120 mesh)
-
Microwave reactor
Step-by-Step Procedure:
-
Reaction Setup: To a sealed microwave vessel containing 3.0 mL of anhydrous DCM under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and 350 mg (2.53 mmol) of dry potassium carbonate.
-
Addition of Acyl Chloride: Dilute the suitable 3-aryl-acryloyl chloride in 3.0 mL of anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.
-
Adsorption onto Silica: After the complete consumption of the starting materials (as monitored by TLC), add 1 g of silica gel to the reaction mixture.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Microwave-Assisted Cyclization: Subject the silica-adsorbed intermediate to microwave irradiation at 140 °C for 10 minutes.
-
Purification: After cooling, directly purify the product by column chromatography using the silica from the reaction vessel as the stationary phase.
This method avoids the isolation of the O-acylamidoxime intermediate and leverages microwave energy for a rapid and efficient cyclization, which is a significant improvement over classical heating methods that often require prolonged reaction times at high temperatures.[6][8]
The 5-Phenyl-1,2,4-Oxadiazole Scaffold in Anticancer Drug Discovery
One of the most prominent applications of the 5-phenyl-1,2,4-oxadiazole scaffold is in the development of novel anticancer agents.[4][9] Its derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.
Quantitative Structure-Activity Relationship (SAR) Insights
The biological activity of 5-phenyl-1,2,4-oxadiazole derivatives can be significantly modulated by the nature and position of substituents on the phenyl rings. The following table summarizes the in vitro antiproliferative activity of a series of 1,2,4-oxadiazole derivatives against various human cancer cell lines, providing a quantitative basis for SAR analysis.
| Compound ID | R (Substitution on 3-phenyl ring) | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |
| 7a | H | 0.76 ± 0.044 | 0.18 ± 0.019 | 1.13 ± 0.55 | 0.93 ± 0.013 | [10] |
| 7b | 3,4,5-(OCH₃)₃ | 0.011 ± 0.009 | 0.053 ± 0.0071 | 0.017 ± 0.0062 | 0.021 ± 0.0028 | [10] |
| 7c | 3,4-(OCH₃)₂ | 0.88 ± 0.073 | 1.44 ± 0.32 | 1.28 ± 0.27 | 1.95 ± 0.19 | [10] |
| 7d | 4-OCH₃ | 1.78 ± 0.22 | 1.67 ± 0.49 | 2.10 ± 1.09 | 2.34 ± 1.10 | [10] |
| 7i | 4-CH₃ | 2.17 ± 1.66 | 1.88 ± 0.25 | 2.65 ± 1.26 | 2.14 ± 0.94 | [10] |
Analysis of SAR:
-
Impact of Electron-Donating Groups: The data clearly indicates that the presence of electron-donating groups, particularly multiple methoxy substituents, on the 3-phenyl ring significantly enhances antiproliferative activity. Compound 7b , with a 3,4,5-trimethoxy substitution, exhibits exceptional potency across all tested cell lines, with IC₅₀ values in the nanomolar range.[10]
-
Unsubstituted Phenyl Ring: The parent compound 7a , with an unsubstituted phenyl ring at the 3-position, demonstrates good activity, serving as a valuable baseline for comparison.[10]
-
Effect of Methoxy Group Number and Position: A comparison of compounds 7b , 7c , and 7d reveals a direct correlation between the number of methoxy groups and anticancer potency. The activity decreases as the number of methoxy groups is reduced from three to one.[10]
-
Weakly Activating Groups: A methyl group at the 4-position (7i ) results in acceptable but reduced activity compared to the unsubstituted analog.[10]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of 5-phenyl-1,2,4-oxadiazole derivatives on cancer cell lines.[8][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add the diluted compounds to the wells to achieve a final concentration range (e.g., 1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 g/L and incubate for an additional 3 hours.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Metabolic Stability and Bioisosterism
A key feature of the 1,2,4-oxadiazole ring is its role as a bioisostere of esters and amides, which are often susceptible to hydrolysis by metabolic enzymes.[12] This substitution can significantly enhance the metabolic stability and pharmacokinetic profile of a drug candidate.
Workflow for Assessing Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using human liver microsomes (HLM) or hepatocytes, which contain the primary drug-metabolizing enzymes.[1][13][14]
Caption: Workflow for an in vitro metabolic stability assay.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a framework for determining the metabolic half-life of 5-phenyl-1,2,4-oxadiazole derivatives.[1]
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound stock solution (1 mM in DMSO)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation: Prepare the incubation mixture by diluting HLM in the incubation buffer. Add the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time zero (T=0).
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.
Conclusion
The 5-phenyl-1,2,4-oxadiazole scaffold has firmly established its position as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its favorable physicochemical properties and broad spectrum of biological activities, makes it an invaluable starting point for the design of novel therapeutics. The ability of this core to act as a stable bioisostere for metabolically vulnerable groups further enhances its utility in overcoming common drug development hurdles. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this versatile scaffold in their drug discovery endeavors. As our understanding of complex biological pathways deepens, the strategic deployment of privileged scaffolds like the 5-phenyl-1,2,4-oxadiazole will undoubtedly continue to accelerate the development of the next generation of innovative medicines.
References
-
da Silva, G. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. Available from: [Link]
-
Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. TIJER - International Research Journal, 11(5). Available from: [Link]
-
Sanna, F., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3611-3618. Available from: [Link]
-
Li, Y., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available from: [Link]
-
Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity identified by the optimization of a crystallographic fragment screening hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]
-
Polothi, R., et al. (2019). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2151. Available from: [Link]
-
Sanna, F., et al. (2019). Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 39(7), 3611-3618. Available from: [Link]
-
D'Andrea, P., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 22(4), 376-397. Available from: [Link]
-
Sharma, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6229-6236. Available from: [Link]
-
Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Synthesis, 48(21), 3691-3698. Available from: [Link]
-
Kumar, S., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Letters in Drug Design & Discovery, 15(10), 1035-1046. Available from: [Link]
-
Zhang, Y., et al. (2017). Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. Medicinal Chemistry Research, 26(10), 2349-2357. Available from: [Link]
-
Szałaj, N., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available from: [Link]
-
Sharma, D., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). Available from: [Link]
-
Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]
-
Scott, J. S., et al. (2020). 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit. Journal of Medicinal Chemistry, 63(21), 12942-12956. Available from: [Link]
-
El-Gamal, M. I., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]
-
Głowacka, I. E., et al. (2014). Privileged 1,2,4-Oxadiazoles in Anticancer Drug Design: Novel 5-Aryloxymethyl-1,2,4-oxadiazole Leads for Prostate Cancer Therapy. Letters in Drug Design & Discovery, 11(7), 843-849. Available from: [Link]
-
Lee, Y. R., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(61), 38781-38785. Available from: [Link]
-
da Silva, G. G., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 29(19), 4654. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2019). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. Journal of Physics: Conference Series, 1294, 052044. Available from: [Link]
-
Kumar, S., et al. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. R Discovery. Available from: [Link]
-
Acar, C. E., et al. (2022). The IC 50 values of synthesized novel oxadiazole compounds, CAPE, and CA on U87, T98G, and LN229 cells. ResearchGate. Available from: [Link]
-
Khan, I., et al. (2023). Exploring 1,3,4-Oxadiazole Derivatives as Potent α-Amylase Inhibitors: Design, Synthesis, and Biological Evaluation. BioMed Research International, 2023, 7775345. Available from: [Link]
-
Szałaj, N., et al. (2021). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available from: [Link]
-
Shawali, A. S. (2016). Sythetic Applications of the Thermolysis of Benzamidoxime Derivatives. ResearchGate. Available from: [Link]
- U.S. Patent No. 6,211,232 B1. (2001). Process for producing benzamidoximes. Google Patents.
-
Saponara, S., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 549-556. Available from: [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. Available from: [Link]
-
Singh, S., et al. (2017). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 9(12), 89-101. Available from: [Link]
-
Lakshmithendral, T., et al. (2021). Design, synthesis and biological evaluation of 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives as anti-breast cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Precision Engineering of Piperidine-Linked Oxadiazole Libraries
A Modular Approach to Bioisosteric Scaffold Hopping in Drug Discovery
Executive Directive: The Strategic Imperative
In the landscape of modern medicinal chemistry, the "low-hanging fruit" of drug discovery has largely been harvested. We are now tasked with drugging the "undruggable"—protein-protein interactions (PPIs), orphan GPCRs, and CNS targets shielded by the blood-brain barrier (BBB).
This guide details the construction of a Piperidine-Linked 1,2,4-Oxadiazole Library . This specific scaffold fusion is not arbitrary; it is a calculated maneuver to exploit two distinct pharmacological levers:
-
The Piperidine Anchor: A privileged structure providing tunable basicity (pKa ~9-10), solubility, and a proven track record in GPCR and kinase binding (e.g., Donepezil, Ibrutinib).
-
The Oxadiazole Linker: A non-hydrolyzable bioisostere of the amide bond. It locks conformation, reduces topological polar surface area (TPSA) relative to amides, and improves metabolic stability against amidases.
Target Audience: This document is designed for medicinal chemists and library synthesis teams requiring a robust, self-validating workflow for high-throughput library generation.
Rational Design & Chemoinformatics
2.1 The Bioisosteric Rationale
Replacing a linear amide linker with a 1,2,4-oxadiazole ring introduces a critical "kink" in the molecular geometry and alters the electrostatic potential map.
-
Metabolic Armor: Unlike amides, oxadiazoles are resistant to rapid hydrolysis by liver amidases.
-
Lipophilicity Modulation: The 1,2,4-oxadiazole lowers the energetic penalty of desolvation compared to a secondary amide, often improving membrane permeability (P_app).
-
Vectorial Display: The 3,5-substitution pattern allows for precise angular projection of the piperidine "warhead" relative to the diversity element (R-group).
2.2 Property Space Optimization (Lipinski & Veber)
When designing the library, we constrain building blocks to maintain "Lead-Like" rather than "Drug-Like" properties to allow room for downstream optimization.
Table 1: Target Physicochemical Profile for Library Members
| Property | Target Range | Rationale |
| Molecular Weight (MW) | 350 - 450 Da | Allows for late-stage functionalization. |
| cLogP | 2.0 - 3.5 | Balances solubility with permeability. |
| TPSA | 60 - 90 Ų | Optimal for CNS penetration (if targeted) and oral bioavailability. |
| H-Bond Donors (HBD) | 0 - 2 | Minimizes non-specific binding and P-gp efflux. |
| Rotatable Bonds | < 7 | Reduces entropic penalty upon binding. |
| pKa (Basic) | 7.5 - 9.0 | Modulated by piperidine substitution (e.g., F-piperidine). |
Library Architecture & Pharmacophore Mapping
The library is designed around a "Core-Linker-Diversity" model. We utilize the 1,2,4-oxadiazole isomer due to its modular synthesis from nitriles and carboxylic acids, allowing us to split the piperidine moiety between either the 3-position (via nitrile) or 5-position (via acid).
Design Choice: We will place the Piperidine on the 3-position (derived from N-Boc-piperidine-4-carbonitrile) and vary the 5-position with a diversity set of aromatic/heteroaromatic acids. This maximizes the stability of the amidoxime intermediate.
Visualization: Pharmacophore Logic
The following diagram illustrates the structural logic and interaction points of the scaffold.
Figure 1: Pharmacophore map highlighting the functional roles of the piperidine anchor, oxadiazole core, and diversity tail.[1][2][3]
Synthetic Protocol: The T3P-Mediated Cyclodehydration
To ensure high fidelity across the library, we employ a self-validating synthetic route using Propylphosphonic Anhydride (T3P) . T3P is superior to traditional reagents (EDC/HOBt or CDI) as it drives the condensation and cyclization in a single pot with low epimerization risk and simple workup.
4.1 Reaction Scheme Overview
-
Step A: Conversion of N-Boc-piperidine-4-carbonitrile to the Amidoxime.
-
Step B: T3P-mediated coupling with Carboxylic Acids (R-COOH) and in situ cyclization.
-
Step C: Deprotection (if necessary) and QC.
4.2 Detailed Methodology
Step A: Synthesis of the "Universal" Amidoxime Intermediate
-
Reagents: N-Boc-piperidine-4-carbonitrile (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), NaHCO3 (2.2 eq).
-
Solvent: Ethanol/Water (2:1).
-
Protocol:
-
Dissolve nitrile in EtOH/H2O.
-
Add NH2OH·HCl and NaHCO3.
-
Reflux at 80°C for 4-6 hours. Monitor by LCMS (Look for M+33 peak of amidoxime).
-
Validation Point: The reaction is complete when the nitrile peak vanishes.
-
Concentrate, extract with EtOAc, and crystallize. Do not use crude amidoxime for library synthesis; purity >95% is required.
-
Step B: Parallel Library Synthesis (The T3P One-Pot)
-
Reagents: Amidoxime (1.0 eq), R-Carboxylic Acid (1.1 eq), T3P (50% in EtOAc, 2.0 eq), Pyridine or DIEA (3.0 eq).
-
Solvent: Ethyl Acetate or DMF (for polar acids).
-
Protocol:
-
In a 2-dram vial or 96-well block, dissolve the Carboxylic Acid and Base in solvent.
-
Add T3P solution and stir at RT for 15 min to form the active ester.
-
Add the Amidoxime intermediate.
-
Heat to 80°C for 12-16 hours. (T3P promotes the O-acylation followed by thermal dehydration to the oxadiazole).
-
Workup: Dilute with water, extract with EtOAc. Wash with sat. NaHCO3 (removes unreacted acid) and Brine.
-
Evaporate solvent.
-
Step C: Deprotection (Optional)
-
If the final target requires a free piperidine amine, treat the residue with 4M HCl in Dioxane for 1 hour, then lyophilize to obtain the hydrochloride salt.
4.3 Synthetic Workflow Diagram
Figure 2: Parallel synthesis workflow for high-throughput generation of 1,2,4-oxadiazole libraries.
Quality Control & Self-Validating Systems
In high-throughput chemistry, "trust but verify" is insufficient. We must employ fail-fast criteria.
-
Reactivity Filters: Exclude carboxylic acids with strong alpha-nucleophiles (e.g., free SH, NH2) unless protected, as they will compete with the amidoxime for T3P.
-
Scavenging Protocols: Use polymer-supported carbonate (PS-CO3) to scavenge excess carboxylic acid post-reaction, eliminating the need for column chromatography.
-
Purity Thresholds:
-
Screening Tier: >85% purity by UV (254 nm) and ELSD.
-
Hit Validation: >95% purity by 1H-NMR and HRMS.
-
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[4] Tetrahedron Letters, 2009. Link
-
DiMauro, E. F., et al. "Identification of N-arylpiperidine oxadiazoles as potent and selective agonists of CB2." Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Lipinski, C. A. "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today, 2004. Link
-
Pace, A., et al. "Fluorine-containing 1,2,4-oxadiazoles as potential drugs." Current Medicinal Chemistry, 2015. Link
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Comprehensive Technical Guide: Identification, Synthesis, and Application of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups is a cornerstone of lead optimization. The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a highly versatile building block, combining the hydrolytic stability of the 1,2,4-oxadiazole core with the tunable basicity of a piperidine ring[1]. This technical whitepaper provides an authoritative breakdown of its chemical identity, structural rationale, and a self-validating synthetic methodology designed for high-yield integration into drug discovery pipelines.
Chemical Identity & Nomenclature
Due to the basic nature of the secondary amine in the piperidine ring, this compound is predominantly synthesized, stored, and commercially supplied as its hydrochloride salt to ensure long-term stability and optimal aqueous solubility[2].
Table 1: Quantitative Chemical Identifiers
| Attribute | Value |
| Primary IUPAC Name | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine |
| CAS Registry Number (HCl Salt) | 280110-74-9[3] |
| Molecular Formula (Free Base) | C₁₃H₁₅N₃O[2] |
| Molecular Weight (Free Base) | 229.28 g/mol [2] |
| Molecular Weight (HCl Salt) | 265.74 g/mol [3] |
| SMILES | C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3[2] |
Table 2: Common Synonyms and Usage Contexts
| Synonym | Context / Usage |
| 5-phenyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | IUPAC-aligned structural description highlighting the core heterocycle. |
| Piperidine, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)- | Standard indexing nomenclature used in chemical registries. |
| 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | The standard commercially available, bench-stable salt form[3]. |
Structural Significance & Pharmacophore Utility
The selection of the 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine scaffold is rarely arbitrary. It is a deliberate design choice driven by specific pharmacokinetic and pharmacodynamic requirements:
-
The 1,2,4-Oxadiazole Core (Bioisostere): Esters and amides are highly susceptible to enzymatic cleavage by esterases and peptidases in vivo. The 1,2,4-oxadiazole ring serves as a metabolically robust bioisostere[1]. It mimics the planar geometry and hydrogen-bond acceptor profile of an amide/ester but completely resists hydrolytic degradation, drastically improving the compound's biological half-life.
-
The Piperidine Ring (Solubility & Binding): The aliphatic nitrogen (pKa ~9.5) ensures the molecule is protonated at physiological pH. This not only enhances aqueous solubility but also allows the nitrogen to act as a critical hydrogen-bond donor or to form salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target protein binding pockets.
-
The Phenyl Ring (Lipophilicity): Provides a rigid, lipophilic terminus ideal for occupying deep hydrophobic pockets and engaging in
stacking interactions with aromatic amino acids.
Figure 1: Pharmacophore mapping of the piperidine-oxadiazole-phenyl scaffold.
Validated Synthetic Methodology
To ensure reproducibility and scientific integrity, the following protocol details the bottom-up synthesis of the compound. This workflow is designed as a self-validating system , where the success of each step can be analytically confirmed before proceeding.
Step 1: Amidoxime Formation
-
Reagents: N-Boc-4-cyanopiperidine (1.0 eq), Hydroxylamine hydrochloride (2.0 eq), Sodium carbonate (2.0 eq).
-
Conditions: Suspend reagents in absolute ethanol and reflux at 80°C for 4–6 hours.
-
Causality: The sodium carbonate neutralizes the hydroxylamine hydrochloride, liberating the free base. The free hydroxylamine acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group to form the amidoxime. Ethanol is chosen as it solubilizes the organic reagents while tolerating the inorganic base.
-
System Validation: Monitor via IR spectroscopy. The successful conversion is marked by the complete disappearance of the sharp
stretch at ~2200 cm⁻¹. LC-MS will show the appearance of the peak corresponding to the amidoxime intermediate.
Step 2: O-Acylation and Cyclodehydration
-
Reagents: Amidoxime intermediate (1.0 eq), Benzoyl chloride (1.1 eq), N,N-Diisopropylethylamine (DIEA) (2.0 eq).
-
Conditions: Add benzoyl chloride dropwise at 0°C in dichloromethane (DCM). Stir for 2 hours. Evaporate the DCM, resuspend the crude intermediate in toluene, and reflux at 110°C for 12 hours using a Dean-Stark apparatus.
-
Causality: The initial O-acylation is highly exothermic and prone to side reactions, necessitating strict 0°C conditions. For the subsequent cyclization, toluene is specifically selected; its high boiling point (110°C) provides the thermal activation energy required for cyclodehydration. The Dean-Stark trap allows for the azeotropic removal of water, which drives the chemical equilibrium forward to yield the thermodynamically stable 1,2,4-oxadiazole ring.
-
System Validation: LC-MS analysis of the toluene reaction mixture will show a definitive mass loss of 18 Da (loss of
) from the O-acylated intermediate, confirming ring closure.
Step 3: Boc Deprotection and Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Conditions: Stir the Boc-protected oxadiazole in 4M HCl/Dioxane at room temperature for 2 hours.
-
Causality: Acidic cleavage of the tert-butyl carbamate (Boc) group yields the free secondary amine. Utilizing anhydrous HCl in dioxane directly precipitates the target compound as a hydrochloride salt. This avoids the need for a separate salt-formation step and yields a highly crystalline, bench-stable product[2].
-
System Validation:
NMR ( ) will confirm the complete disappearance of the intense 9-proton singlet at ~1.45 ppm (Boc group). The piperidine protons will appear as a broad downfield signal (~9.0 ppm), validating the salt form.
Figure 2: Step-by-step synthetic workflow for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.
References
-
4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , PubChemLite (Université du Luxembourg). Available at: 2
-
1,2,4-oxadiazole nucleus with versatile biological applications , ResearchGate. Available at: 1
-
CAS:280110-74-9, 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride , Bidepharm. Available at: 3
Sources
Methodological & Application
synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine from amidoximes
Application Note: Synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine via Amidoxime Cyclodehydration
Executive Summary
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern medicinal chemistry, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities[1]. This structural motif is a core component in several FDA-approved therapeutics, including the Duchenne muscular dystrophy drug ataluren (PTC124) and the antiviral agent pleconaril[2][3].
This application note details a robust, high-yielding, and scalable protocol for the synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine . The methodology relies on a three-phase synthetic logic: (1) generation of an amidoxime intermediate from a protected piperidine carbonitrile, (2) a one-pot, T3P-mediated O-acylation and thermal cyclodehydration, and (3) quantitative deprotection to yield the target secondary amine.
Strategic Rationale & Mechanistic Causality
The classical Tiemann-Krüger synthesis of 1,2,4-oxadiazoles involves the reaction of amidoximes with acyl chlorides[1]. While historically significant, this approach often suffers from low atom economy, requires the isolation of the intermediate O-acylamidoxime, and necessitates harsh dehydrating conditions for ring closure[4].
To optimize this workflow, we utilize Propylphosphonic anhydride (T3P®) as the coupling agent. T3P activates the carboxylic acid (benzoic acid) to form an electrophilic acyl-phosphonate intermediate, which undergoes rapid nucleophilic attack by the amidoxime[5][6].
Causality behind experimental choices:
-
Boc-Protection: The piperidine nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group. Without it, the highly nucleophilic secondary amine would competitively react with the activated benzoic acid, leading to unwanted N-acylation and complex product mixtures.
-
T3P over Benzoyl Chloride: T3P promotes both the O-acylation and the subsequent cyclodehydration in a single pot when heated to 110°C. Furthermore, T3P generates exclusively water-soluble byproducts, eliminating the need for complex chromatographic purification at the intermediate stage[6].
-
Ethyl Acetate/DMF Solvent System: A mixed solvent system is utilized during cyclization. Ethyl acetate provides excellent solubility for the T3P reagent, while a catalytic amount of DMF increases the boiling point of the mixture and accelerates the thermal cyclodehydration step[6].
Reagent Selection & Quantitative Comparison
The selection of the coupling agent dictates the efficiency, safety, and scalability of the oxadiazole synthesis. Table 1 summarizes the empirical data driving the selection of T3P over alternative methodologies.
Table 1: Comparison of Reagents for 1,2,4-Oxadiazole Synthesis from Amidoximes
| Coupling System | Reaction Type | Intermediate Isolation | Typical Yield | Byproduct Profile / Workup |
| Benzoic Acid + T3P / TEA | One-pot | No (Direct cyclization) | 85–95% | Water-soluble / Simple aqueous wash[6] |
| Benzoyl Chloride / Pyridine | Two-step | Yes (often required) | 50–70% | Pyridinium salts / Requires chromatography[1] |
| Benzoic Acid + CDI | One-pot | No | 70–80% | CO2 evolution, Imidazole / Moderate workup |
| Benzonitrile + PTSA-ZnCl₂ | Direct from Nitrile | No (Bypasses amidoxime) | 60–85% | Requires high heat (120°C+), limited scope[7] |
Synthetic Workflows & Mechanistic Pathways
To visualize the overarching synthetic strategy and the molecular mechanism of the critical cyclization step, the following logical workflows are provided.
Synthetic workflow for 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine.
Mechanistic pathway of T3P-mediated O-acylation and cyclodehydration.
Detailed Experimental Protocols
Protocol A: Synthesis of tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (Amidoxime Formation)
This step converts the inert nitrile into a highly reactive bidentate nucleophile.
-
Preparation: In a 250 mL round-bottom flask, dissolve 1-Boc-4-cyanopiperidine (10.0 g, 47.5 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (6.6 g, 95.0 mmol, 2.0 eq) followed by an aqueous solution of potassium carbonate (6.5 g, 47.5 mmol, 1.0 eq in 20 mL H₂O). Logic: K₂CO₃ neutralizes the HCl salt, liberating free hydroxylamine in situ.
-
Reaction: Attach a reflux condenser and heat the mixture to 80°C for 6–8 hours. Monitor conversion via TLC (DCM:MeOH 9:1, Ninhydrin stain).
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 × 50 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the amidoxime as a white solid. Use directly in the next step without further purification.
Protocol B: One-Pot Synthesis of tert-butyl 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine (T3P Coupling)
This is the core transformation, utilizing T3P to drive both acylation and dehydration.
-
Preparation: In a dry 100 mL pressure tube or sealed vessel, dissolve the amidoxime intermediate from Protocol A (5.0 g, 20.5 mmol) and benzoic acid (2.5 g, 20.5 mmol, 1.0 eq) in a mixture of Ethyl Acetate (30 mL) and DMF (5 mL).
-
Activation: Add Triethylamine (TEA) (8.6 mL, 61.5 mmol, 3.0 eq). Stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Dropwise, add T3P (50% solution in EtOAc) (18.3 mL, 30.7 mmol, 1.5 eq). Logic: The 50% EtOAc solution ensures safe handling and prevents the exothermic runaway of the activation step.
-
Cyclodehydration: Seal the tube and heat the reaction mixture to 110°C for 12 hours. Logic: Initial room temperature stirring forms the O-acylamidoxime; elevated heat is strictly required to overcome the activation energy barrier for the elimination of water and ring closure.
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). Logic: T3P byproducts are highly water-soluble and partition entirely into the aqueous phase[6].
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the Boc-protected oxadiazole as a colorless oil that crystallizes upon standing.
Protocol C: Deprotection to yield 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride
Removal of the Boc protecting group to yield the final active pharmaceutical intermediate.
-
Preparation: Dissolve the Boc-protected oxadiazole (4.0 g, 12.1 mmol) in anhydrous Dichloromethane (DCM) (20 mL) and cool to 0°C using an ice bath.
-
Deprotection: Slowly add 4M HCl in Dioxane (15 mL, 60.0 mmol, ~5 eq). Logic: HCl in Dioxane is preferred over TFA as it directly yields the stable, easily handled hydrochloride salt of the piperidine, avoiding the need for a basic free-basing workup.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. A white precipitate will begin to form as the product salt is insoluble in DCM.
-
Isolation: Dilute the suspension with Diethyl Ether (30 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash with cold Diethyl Ether (2 × 15 mL), and dry under high vacuum to afford the target molecule, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, as a pristine white powder.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery National Center for Biotechnology Information (PMC)[Link]
-
Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway Taylor & Francis Online[Link]
-
Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles ResearchGate[Link]
-
1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS ResearchGate[Link]
-
PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles Organic Chemistry Portal [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 3-(Chloromethyl)-N,N-dimethyl-1,2,4-oxadiazole-5-carboxamide | 1185320-35-7 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
Application Note: Microwave-Assisted Synthesis of Phenyl-1,2,4-Oxadiazoles
Executive Summary & Strategic Rationale
In modern drug discovery, 1,2,4-oxadiazoles are heavily utilized as highly stable bioisosteres for esters and amides, offering 1[1]. Traditionally, the synthesis of these five-membered heterocycles involves the O-acylation of an amidoxime followed by a sluggish cyclodehydration step. Under conventional thermal heating, this cyclization often requires prolonged reaction times (e.g., >24 hours at 85 °C) and suffers from incomplete conversion or thermal degradation[2].
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) combined with Polymer-Assisted Solution-Phase (PASP) reagents, chemists can drive these reactions to completion in minutes. Microwave irradiation specifically targets the polar O-acylamidoxime intermediates, providing the rapid thermal energy required to overcome the high activation barrier of cyclodehydration, while polymer-supported reagents eliminate the need for tedious aqueous workups[3].
Mechanistic Causality & Reaction Design
The formation of a phenyl-1,2,4-oxadiazole from a carboxylic acid and a phenyl amidoxime is a two-step cascade:
-
Activation & Nucleophilic Attack: The carboxylic acid must be activated (via a carbodiimide or conversion to an acid chloride) to become highly electrophilic. The amidoxime oxygen then attacks this activated species to form an O-acylamidoxime intermediate.
-
Cyclodehydration: The intermediate undergoes an intramolecular condensation, losing a molecule of water to close the 1,2,4-oxadiazole ring.
Why Microwave Heating? The cyclodehydration step is thermodynamically favored but kinetically slow.2[2] provides rapid, uniform volumetric heating that bypasses the kinetic bottleneck.
Why Polymer-Supported Reagents? In high-throughput environments, purification is a major bottleneck. By utilizing solid-phase reagents (e.g., PS-Carbodiimide or PS-PPh₃), excess reagents and coupling byproducts remain covalently bound to a macroscopic resin. Post-reaction, the pure product is isolated via simple filtration, bypassing liquid-liquid extraction and silica gel chromatography[3].
Reaction Workflow
Workflow for the microwave-assisted synthesis of phenyl-1,2,4-oxadiazoles.
Experimental Protocols
To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify mechanistic progression.
Method A: Direct Coupling via PS-Carbodiimide (For Standard Substrates)
This method is ideal for electron-rich to neutral carboxylic acids and amidoximes.
-
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq, 0.5 mmol) and the phenyl amidoxime (1.0 eq, 0.5 mmol) in 3.0 mL of anhydrous THF.
-
Causality: Anhydrous THF is strictly required to prevent the competitive hydrolysis of the highly reactive activated acyl intermediate back into the starting carboxylic acid.
-
-
Activation: Add PS-Carbodiimide (2.0 eq) and HOBt (1.5 eq) to the mixture.
-
Causality: HOBt forms a highly reactive OBt-ester intermediate, while the polymer-supported carbodiimide drives the coupling without leaving soluble urea byproducts in the reaction matrix.
-
-
Microwave Irradiation: Seal the vessel with a crimp cap. Place it in a dedicated microwave reactor. Irradiate the mixture at 150 °C for 15 minutes[2].
-
Work-up & Self-Validation: Cool the vessel to room temperature. Filter the reaction mixture through a medium-porosity glass frit to remove the polymer resin, washing the resin with additional THF (2 × 2 mL).
-
Validation Check: Analyze the filtrate via LC-MS. A single dominant peak corresponding to the
of the 1,2,4-oxadiazole confirms success. If the of the uncyclized O-acylamidoxime is detected, it indicates incomplete cyclodehydration. Re-subject the filtrate to microwave irradiation for an additional 5 minutes.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford the highly pure phenyl-1,2,4-oxadiazole.
Method B: In Situ Acid Chloride Generation (For Hindered/Deficient Substrates)
Electron-deficient amidoximes often fail to couple using standard carbodiimides[2]. This protocol circumvents the issue by generating a highly reactive acid chloride in situ.
-
In Situ Generation: In a microwave vial, combine the carboxylic acid (1.0 eq, 0.5 mmol), PS-PPh₃ (3.0 eq), and CCl₃CN (1.5 eq) in anhydrous THF (3.0 mL). Irradiate at 100 °C for 5 minutes.
-
Causality: The PS-PPh₃/CCl₃CN system quantitatively converts the acid to the acid chloride. The phosphine oxide byproduct remains covalently bound to the resin, avoiding the instability and storage issues of pre-synthesized acid chlorides[4].
-
-
Amidoxime Addition: To the same pot, add the electron-deficient phenyl amidoxime (1.0 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq).
-
Causality: DIEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. This prevents the protonation of the amidoxime, ensuring it remains a potent nucleophile.
-
-
Cyclization: Seal and irradiate the mixture at 150 °C for 15 minutes[2].
-
Purification: Filter off the PS-PPh₃ resin, concentrate the filtrate, and verify purity via NMR/LC-MS.
Quantitative Data Presentation
The integration of microwave heating and polymer-supported reagents yields stark improvements over traditional thermal methods. The table below summarizes the kinetic and yield advantages based on established literature parameters[2].
| Parameter | Conventional Heating | Microwave (Method A) | Microwave (Method B) |
| Activation Reagents | HBTU / DIEA | PS-Carbodiimide / HOBt | PS-PPh₃ / CCl₃CN |
| Reaction Temperature | 85 °C | 150 °C | 150 °C |
| Reaction Time | 24 hours | 15 minutes | 5 min + 15 min |
| Typical Conversion | ~70% | >90% | Quantitative (>95%) |
| Purification Method | Aqueous Extraction & Column | Simple Resin Filtration | Simple Resin Filtration |
| Substrate Scope | Standard | Standard | Sterically Hindered / Deficient |
References
- Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles Source: BenchChem URL
- Source: Organic Letters (ACS Publications)
- Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating (PubMed Record)
Sources
reagents for cyclization of O-acylamidoximes to 1,2,4-oxadiazoles
Application Note: High-Efficiency Reagents and Protocols for the Cyclodehydration of O-Acylamidoximes to 1,2,4-Oxadiazoles
Executive Summary
1,2,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters and amides in drug discovery (e.g., in therapeutics like ataluren and ozanimod)[1]. The most robust and widely adopted synthetic strategy is the "amidoxime route," which involves the O-acylation of an amidoxime followed by cyclodehydration[2]. Historically, this cyclization required harsh thermal conditions, which limited substrate scope. Today, a diverse array of reagents—ranging from mild fluoride sources to dual-action coupling agents—enables the cyclization of highly functionalized, thermosensitive O-acylamidoximes[3]. This guide details the mechanistic rationale, reagent selection criteria, and validated protocols for optimizing this critical transformation.
Mechanistic Pathway & Reagent Causality
The formation of the 1,2,4-oxadiazole core is a two-stage assembly. First, an amidoxime (acting as an N-nucleophile) is acylated by an activated carboxylic acid or acyl chloride to form an O-acylamidoxime intermediate[1]. Second, an intramolecular cyclodehydration occurs, driven by the nucleophilic attack of the amidoxime nitrogen onto the ester carbonyl, followed by the elimination of water[4].
Figure 1: Mechanistic pathway for 1,2,4-oxadiazole synthesis via the amidoxime route.
The choice of cyclization reagent is dictated by the electronic nature of the substituents and the presence of sensitive functional groups (e.g., chiral centers in alpha-amino acid derivatives)[5].
Comparative Analysis of Cyclization Reagents
To facilitate rational experimental design, quantitative and qualitative data for the most prevalent cyclization reagents are summarized below[2][6][7][8].
| Reagent System | Typical Conditions | Yield Range | Key Advantages | Limitations | Ideal Substrate Profile |
| TBAF / THF | Room Temp, 1-16 h | 75–95% | Extremely mild; prevents racemization of chiral centers. | Corrosive on large scale; requires isolation of intermediate. | Thermosensitive, highly functionalized, or chiral substrates. |
| CDI / 1,4-Dioxane | 80–100 °C, 2-6 h | 70–90% | Dual-purpose (activates acid & drives cyclization); easy workup. | Requires heating; moisture sensitive. | One-pot library synthesis; substrates lacking heat-sensitive groups. |
| EDC + HOAt / TEA | 100 °C, 3 h | 65–85% | Excellent for parallel synthesis; HOAt suppresses epimerization. | High cost of HOAt; requires elevated temperatures. | Automated library generation; peptide-like derivatives. |
| KOH / DMSO | RT to 80 °C, 4-16 h | 60–90% | Inexpensive; enables one-pot synthesis from esters/acids. | Strong base can cause side reactions (e.g., hydrolysis). | Simple, robust aromatic or aliphatic substituents. |
| Microwave (KF-Al₂O₃) | 150 °C, 8 min | 80–95% | Ultra-fast; solvent-free; green chemistry profile. | Requires specialized microwave reactor; scale-up challenges. | Rapid SAR exploration; substrates stable to high heat. |
Deep-Dive: TBAF-Catalyzed Room-Temperature Cyclization
Tetrabutylammonium fluoride (TBAF) has revolutionized the synthesis of 1,2,4-oxadiazoles by enabling cyclodehydration at room temperature[1]. In anhydrous THF, the fluoride ion acts as a strong, non-nucleophilic base. It deprotonates the N-H bond of the O-acylamidoxime, forming a stable anionic intermediate that rapidly undergoes intramolecular nucleophilic attack and subsequent dehydration[1][9].
Figure 2: TBAF-catalyzed room-temperature cyclodehydration mechanism.
Validated Experimental Protocols
Protocol A: Mild Room-Temperature Cyclization using TBAF[2][9]
Causality Note: This protocol is specifically chosen when the O-acylamidoxime contains chiral alpha-amino acid derivatives or thermally labile protecting groups (e.g., Boc). The mild basicity of TBAF at RT prevents epimerization and thermal degradation[5].
-
Preparation : Dissolve the isolated O-acylamidoxime (1.0 mmol) in strictly anhydrous THF (5 mL) under an inert atmosphere (N₂ or Ar). Moisture must be excluded to prevent competitive hydrolysis of the ester linkage.
-
Reagent Addition : Add a solution of TBAF (1.0 M in THF, 1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring (Self-Validation) : Stir the reaction at room temperature for 1–16 hours. Monitor via LC-MS.
-
Validation Check: The starting material will exhibit an
peak. Successful cyclization is confirmed by the emergence of a new peak at , corresponding to the loss of water. On TLC, the 1,2,4-oxadiazole typically elutes with a higher (less polar) than the acyclic precursor.
-
-
Quenching & Extraction : Once complete, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) to neutralize the basic fluoride. Extract with ethyl acetate (3 x 15 mL).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Protocol B: One-Pot Synthesis using 1,1'-Carbonyldiimidazole (CDI)[6][10]
Causality Note: CDI acts as both the activating agent for the carboxylic acid and the dehydrating agent for the cyclization. This eliminates the need to isolate the O-acylamidoxime, making it ideal for high-throughput library synthesis[10].
-
Activation : Dissolve the carboxylic acid (1.1 mmol) in anhydrous 1,4-dioxane or DMF (5 mL). Add CDI (1.2 mmol) portion-wise.
-
Validation Check: Observe the reaction for CO₂ evolution (bubbling). Stir at room temperature for 30–60 minutes until bubbling completely ceases, indicating full conversion to the reactive acyl imidazole intermediate.
-
-
Acylation : Add the amidoxime (1.0 mmol) to the solution. Stir at room temperature for 1–2 hours to form the O-acylamidoxime in situ.
-
Cyclodehydration : Heat the reaction mixture to 90–100 °C for 4–6 hours. The imidazole released during the activation step acts as a mild base to facilitate cyclization.
-
Workup : Cool to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 x 15 mL). Wash the organic layer sequentially with 1M HCl (to remove imidazole), saturated NaHCO₃, and brine. Dry and concentrate.
Protocol C: Microwave-Assisted Solvent-Free Cyclization[7]
Causality Note: For sterically hindered substrates that resist cyclization under standard thermal conditions, microwave irradiation combined with a solid support (KF-Al₂O₃) provides massive localized heating and basic activation without the dilution effects of a solvent.
-
Preparation : Grind the amidoxime (1.0 mmol), aldehyde or acid chloride (1.1 mmol), and KF-Al₂O₃ catalyst (50 mg) in an agate mortar to ensure intimate mixing.
-
Irradiation : Transfer the solid mixture to a microwave vial, cap with a Teflon pressure cap, and subject to microwave irradiation (300 W) at 150 °C for 8 minutes.
-
Isolation : Cool the vial, extract the solid mass with ethyl acetate, filter to remove the heterogeneous catalyst, and concentrate the filtrate.
Troubleshooting & Optimization (E-E-A-T Insights)
-
Issue: Low Yield due to Hydrolysis.
-
Causality: O-acylamidoximes are essentially activated esters. In the presence of adventitious water and a base (like KOH or TBAF), they can hydrolyze back to the starting amidoxime and carboxylic acid.
-
Solution: Ensure solvents are strictly anhydrous. If using the KOH/DMSO method[1], use freshly powdered KOH and consider adding molecular sieves.
-
-
Issue: Incomplete Cyclization of Sterically Hindered Substrates.
-
Causality: Bulky substituents (e.g., ortho-substituted aromatics or tert-butyl groups) restrict the conformational flexibility required for the N-nucleophile to approach the carbonyl carbon.
-
Solution: Switch from RT TBAF to a thermal method (e.g., CDI at 100 °C or Microwave at 150 °C) to overcome the higher activation energy barrier[7][10].
-
-
Issue: Formation of 1,2,4-Oxadiazole-4-oxides (Side Product).
-
Causality: If synthesizing via the alternative 1,3-dipolar cycloaddition route, dimerization of nitrile oxides leads to furoxans (1,2,5-oxadiazole-2-oxides) or 4-oxides[2].
-
Solution: Slowly add the nitrile oxide precursor to a large excess of the dipolarophile to statistically favor the cross-reaction over dimerization.
-
References
-
[2] BenchChem Technical Support Center. Efficient 1,2,4-Oxadiazole Formation. Benchchem. 2
-
[6] National Institutes of Health (PMC). Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs. NIH. 6
-
[1] National Institutes of Health (PMC). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. NIH. 1
-
[4] Scribd. Oxadiazoles: Chemistry and Applications. Scribd. 4
-
[7] International Journal of Pharmaceutical Research and Allied Sciences. KF-Al2O3 Catalyzed Domino One-Pot, Three-Component Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Under Microwave-Assisted Solvent Free Conditions. IJPRAS. 7
-
[9] MDPI. Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. MDPI. 9
-
[3] ResearchGate. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. ResearchGate. 3
-
Journal of Chemical and Pharmaceutical Research. Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. JOCPR.
-
[10] ResearchGate. An improved synthesis of 1,2,4-oxadiazoles on solid support. ResearchGate. 10
-
[5] ResearchGate. 'One-Pot' Synthesis of Chiral N-Protected α-Amino Acid-Derived 1,2,4-Oxadiazoles. ResearchGate.5
-
[8] ACS Publications. Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS. 8
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: A Guide to the Solid-Phase Synthesis of Piperidine-Oxadiazole Libraries for Drug Discovery
Introduction
The convergence of combinatorial chemistry and solid-phase organic synthesis (SPOS) has revolutionized the landscape of modern drug discovery. This powerful combination enables the rapid generation of large, diverse libraries of small molecules, which are essential for identifying novel therapeutic agents. Within the vast chemical space available to medicinal chemists, heterocyclic scaffolds are of paramount importance due to their prevalence in a wide array of biologically active compounds. The piperidine moiety, a saturated six-membered nitrogen-containing ring, is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. Similarly, the 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering enhanced resistance to hydrolysis and the ability to engage in crucial hydrogen bonding interactions with biological targets.
The synthesis of libraries combining these two valuable pharmacophores—piperidine and oxadiazole—on a solid support presents a robust strategy for the efficient exploration of new chemical entities. This application note provides a detailed protocol and scientific rationale for the solid-phase synthesis of piperidine-oxadiazole libraries, designed for researchers and professionals in drug development.
I. The Strategic Advantage of Solid-Phase Synthesis
Solid-phase organic synthesis offers several distinct advantages over traditional solution-phase chemistry for library generation:
-
Simplified Purification: Intermediates are covalently bound to an insoluble polymer resin, allowing for the removal of excess reagents and by-products by simple filtration and washing. This circumvents the need for laborious chromatographic purification at each synthetic step.
-
Use of Excess Reagents: Reactions can be driven to completion by using a large excess of soluble reagents, which can be easily washed away.
-
Automation Potential: The repetitive nature of the wash and reaction cycles is highly amenable to automation, significantly increasing throughput.
The choice of resin, linker, and synthetic route are critical decisions that dictate the success of the entire synthesis. This guide will focus on a traceless linker strategy, where the point of attachment to the solid support is not retained in the final molecule, thereby increasing the diversity of the final products.
II. Overall Synthetic Workflow
The general strategy for the solid-phase synthesis of a piperidine-oxadiazole library is depicted below. The synthesis commences with the immobilization of a suitable building block onto the solid support, followed by a series of sequential chemical transformations to construct the desired scaffold, and culminates in the cleavage of the final products from the resin.
Figure 1: General workflow for the solid-phase synthesis of piperidine-oxadiazole libraries.
III. Detailed Experimental Protocols
A. Materials and Reagents
-
Resin: Wang resin (100-200 mesh, 1.0 mmol/g loading capacity) is a suitable starting point due to its acid-labile linker, which is compatible with the final cleavage step.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine, Diisopropylethylamine (DIPEA), Methanol (MeOH). All solvents should be of peptide synthesis grade or distilled prior to use.
-
Reagents: Fmoc-protected amino acids, 4-Nitrophenyl chloroformate, Hydrazine hydrate, various carboxylic acids (for R-group diversity), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Coupling Reagents: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).
B. Protocol 1: Immobilization of the First Building Block
This protocol describes the loading of the first Fmoc-protected amino acid onto Wang resin. The carboxylic acid of the amino acid is activated and coupled to the hydroxyl groups of the resin.
-
Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Activation and Coupling:
-
In a separate flask, dissolve the Fmoc-amino acid (3.0 mmol) and HBTU (2.9 mmol) in DMF (5 mL).
-
Add DIPEA (6.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DCM for 30 minutes. Wash as described in step 3.
-
Drying: Dry the resin under high vacuum for at least 2 hours. A small sample can be subjected to a test cleavage to determine the loading efficiency.
C. Protocol 2: Piperidine Scaffold Introduction (Illustrative Example)
This section assumes the use of a building block that will be elaborated into the piperidine ring. For simplicity, we will describe the coupling of a pre-formed piperidine carboxylic acid derivative.
-
Fmoc Deprotection:
-
Swell the Fmoc-amino acid-loaded resin in DCM (10 mL) for 30 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Coupling of Piperidine Carboxylic Acid:
-
In a separate flask, activate the desired N-protected piperidine carboxylic acid (e.g., N-Boc-piperidine-4-carboxylic acid, 3.0 mmol) with HBTU (2.9 mmol) and DIPEA (6.0 mmol) in DMF (5 mL).
-
Add the activated solution to the deprotected resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Wash the resin as described in Protocol 1, step 3.
-
D. Protocol 3: 1,3,4-Oxadiazole Ring Formation
The formation of the 1,3,4-oxadiazole ring on the solid support is a key step. A common and reliable method involves the acylation of a resin-bound acyl hydrazide followed by cyclodehydration.
-
Activation of Resin-Bound Carboxylic Acid:
-
Swell the resin from the previous step in DCM (10 mL).
-
Treat the resin with 4-nitrophenyl chloroformate (4.0 mmol) and DIPEA (8.0 mmol) in DCM for 2 hours to form an activated p-nitrophenyl ester on the resin.
-
Wash the resin with DCM (5 x 10 mL).
-
-
Formation of Acyl Hydrazide:
-
Treat the activated resin with a solution of hydrazine hydrate (10.0 mmol) in DMF (10 mL) for 2 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Acylation with Diverse Carboxylic Acids:
-
Split the resin into multiple reaction vessels.
-
To each vessel, add a solution of a different carboxylic acid (R-COOH, 5.0 mmol), BOP (4.9 mmol), and DIPEA (10.0 mmol) in DMF.
-
Agitate for 6 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Cyclodehydration:
-
Treat the acylated resin with a solution of triphenylphosphine (5.0 mmol), triethylamine (10.0 mmol), and hexachloroethane (5.0 mmol) in DCM.
-
Agitate for 8 hours at room temperature. This step effects the cyclodehydration to form the 1,3,4-oxadiazole ring.
-
Wash the resin thoroughly with DCM (5 x 10 mL), DMF (5 x 10 mL), and MeOH (5 x 10 mL).
-
Dry the resin under high vacuum.
-
E. Protocol 4: Cleavage and Product Isolation
The final step is the release of the synthesized compounds from the solid support.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).
-
Cleavage Reaction:
-
Add the cleavage cocktail (5 mL per 100 mg of resin) to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
-
Purification and Analysis:
-
Purify the crude product by preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR to confirm identity and purity.
-
IV. Data Summary
The following table provides representative data for the key steps in the synthesis. Yields and purities are indicative and may vary depending on the specific building blocks used.
| Step | Reagents | Time (h) | Temp. (°C) | Typical Yield/Purity | Analytical Method |
| Immobilization | Fmoc-Amino Acid, HBTU, DIPEA | 4 | 25 | >95% Loading | Test Cleavage/LC-MS |
| Piperidine Coupling | N-Boc-piperidine-4-carboxylic acid, HBTU, DIPEA | 4 | 25 | >90% | Kaiser Test |
| Oxadiazole Formation | PPh₃, TEA, C₂Cl₆ | 8 | 25 | >85% | Test Cleavage/LC-MS |
| Cleavage & Purification | 95% TFA, TIS, H₂O | 3 | 25 | 60-80% (Overall) | LC-MS, NMR |
V. Conclusion
This application note provides a comprehensive and robust protocol for the solid-phase synthesis of piperidine-oxadiazole libraries. The described methods, grounded in established chemical principles, offer a reliable pathway for the generation of diverse compound libraries for high-throughput screening. The strategic use of solid-phase techniques simplifies purification and allows for systematic variation of key structural elements, making this an invaluable tool for modern medicinal chemistry and drug discovery programs. The flexibility of the synthetic route allows for the introduction of diversity at multiple points, leading to a rich collection of novel chemical entities for biological evaluation.
References
-
Giordanetto, F., & Kihlberg, J. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Boström, J., et al. (2012). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
L-G. Milroy, et al. (2011). Solid-Phase Synthesis of 1,3,4-Oxadiazoles. Organic Letters. [Link]
-
Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition. [Link]
Application Note: High-Purity Isolation of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine
Executive Summary
The compound 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine represents a critical pharmacophore in medicinal chemistry, frequently utilized in GPCR ligand design (e.g., muscarinic agonists) and kinase inhibitors. Its structural duality—combining a lipophilic phenyl-oxadiazole core with a highly polar, basic secondary amine (piperidine)—presents unique purification challenges. Standard silica chromatography often results in severe peak tailing and yield loss due to the interaction between the basic amine and acidic silanols.
This Application Note defines a Three-Stage Purification Protocol designed to achieve >98% purity. We prioritize an "orthogonal" approach: exploiting solubility differences (Stage 1), chromatographic selectivity (Stage 2), and crystalline stability (Stage 3).
Chemical Profile & Purification Logic
Understanding the physicochemical properties is the prerequisite for successful isolation.
| Property | Value / Characteristic | Implication for Purification |
| Structure | Phenyl-Oxadiazole-Piperidine | Amphiphilic: Lipophilic tail, Polar head. |
| Basicity ( | ~10.5 - 11.0 (Piperidine NH) | Will protonate in acidic media; drags on neutral silica. |
| Solubility (Free Base) | DCM, MeOH, DMSO, EtOAc | Soluble in organic solvents; insoluble in water (pH > 12). |
| Solubility (Salt) | Water, MeOH | Soluble in water; often precipitates from Et₂O/Acetone. |
| Key Impurities | Amide byproducts, Triphenylphosphine oxide (if Mitsunobu used), Boc-salts. | Requires specific wash steps to remove non-basic organics. |
Logical Workflow
The following decision tree illustrates the purification strategy.
Figure 1: Decision matrix for the purification of piperidine-oxadiazole derivatives.
Detailed Protocols
Stage 1: Acid-Base Extraction (The "Rough Cut")
Objective: To separate the target basic amine from neutral impurities (e.g., unreacted benzoyl intermediates, coupling reagents) and acidic byproducts.
Context: This molecule is typically generated by deprotecting a tert-butyl carbamate (Boc) precursor with TFA or HCl. The crude is therefore a salt.
Protocol:
-
Dissolution: Dissolve the crude residue (TFA or HCl salt) in Dichloromethane (DCM) . Use approximately 10 mL per gram of crude.
-
Basification: Cool the solution to 0°C. Slowly add 1M NaOH or saturated Na₂CO₃ with vigorous stirring until the aqueous pH reaches >12.
-
Why: This deprotonates the piperidine nitrogen, rendering the molecule neutral (free base) and soluble in the organic layer.
-
-
Partition: Transfer to a separatory funnel. Shake vigorously and allow layers to separate.[1]
-
Extraction: Collect the organic (DCM) layer. Re-extract the aqueous layer 2x with DCM to capture any residual product.
-
Wash: Wash the combined organic layers with Brine (saturated NaCl) to remove trapped water.[1]
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes. Filter and concentrate in vacuo.
Checkpoint: Analyze the residue by TLC (10% MeOH in DCM). If significant impurities remain, proceed to Stage 2. If the spot is singular, proceed directly to Stage 3.
Stage 2: Flash Chromatography (The "Fine Tune")
Objective: To resolve the target from structurally similar impurities (e.g., regioisomers or truncated amides) while preventing "streaking" caused by the amine-silanol interaction.
The Challenge: Standard silica gel is slightly acidic. The basic piperidine (pKa ~11) will bind irreversibly or streak, leading to poor separation.
Method A: The "Ammonia Shift" (Recommended)
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: DCM : MeOH : 7N NH₃ in MeOH .
-
Gradient:
-
Start: 100% DCM.
-
Ramp to: 95:4:1 (DCM : MeOH : Ammoniated MeOH).
-
Note: The ammonia competes with the piperidine for the acidic silanol sites, sharpening the peak.
-
Method B: The "Triethylamine (TEA) Pass"
-
Mobile Phase: Ethyl Acetate : Hexanes + 1% Triethylamine .
-
Pre-treatment: Flush the column with the eluent containing TEA before loading the sample. This neutralizes the silica column.
-
Gradient: 20% EtOAc
80% EtOAc in Hexanes (with constant 1% TEA).
Reference Grounding: The use of TEA or Ammonia additives is standard practice for 1,2,4-oxadiazole derivatives containing basic nitrogen, as supported by general bench protocols for heterocyclic amines [1, 2].
Stage 3: Salt Formation & Crystallization (The "Final Polish")
Objective: To convert the free base (often an oil or low-melting solid) into a stable, crystalline salt (HCl or Oxalate) for long-term storage and high purity (>99%).
Protocol (Hydrochloride Salt):
-
Dissolution: Dissolve the purified free base (from Stage 1 or 2) in a minimal amount of anhydrous Ethanol or Isopropanol .
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (or 1.25M HCl in Ethanol) until pH paper indicates pH ~2-3.
-
Observation: A white precipitate should begin to form immediately.
-
-
Precipitation Enhancement: If no solid forms, add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise until the solution turns turbid.
-
Crystallization: Allow the mixture to stand at 4°C for 4-12 hours.
-
Filtration: Filter the white solid under vacuum. Wash the cake with cold Ether.
-
Drying: Dry in a vacuum oven at 40°C to remove residual solvents.
Data Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the Boc signal (if applicable) and the specific shift of the piperidine protons downfield due to protonation.
-
Melting Point: The HCl salt should have a sharp melting point (typically >200°C), unlike the broad range of the crude oil.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product "Oils Out" in Stage 3 | Solvent too polar or impure product. | Re-dissolve in MeOH, evaporate to dryness. Try Isopropanol/Ether system. Scratch flask to induce nucleation. |
| Low Recovery in Stage 2 | Product stuck on Silica. | Increase the % of NH₃ or switch to "Reverse Phase" (C18) chromatography using Water/Acetonitrile + 0.1% TFA. |
| Co-elution with Impurities | Similar polarity. | Change the selectivity. If using MeOH/DCM, switch to Acetone/Hexane. |
References
-
MDPI. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine.[2] (Demonstrates purification of similar phenyl-heterocycle-piperidine scaffolds). Retrieved from [Link]
Sources
Application Note: Rational Design of Crystallization Solvent Systems for Oxadiazole-Piperidine Salts
Target Audience: Pharmaceutical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
Oxadiazole-piperidine derivatives are a cornerstone of modern targeted therapies, frequently utilized as 1[1] in oncology and S1P1 modulators in immunology. The fundamental challenge in formulating these Active Pharmaceutical Ingredients (APIs) lies in their structural dichotomy: a highly basic, flexible piperidine ring (pKa ~ 8.5–9.5) paired with a planar, weakly hydrogen-bond accepting oxadiazole moiety. This application note details the causality behind solvent selection, outlines a self-validating crystallization protocol, and provides the mechanistic grounding necessary for robust polymorph screening.
Mechanistic Rationale: The Causality of Solvent Selection
When designing a salt screen, the piperidine nitrogen acts as the primary site of protonation. However, the ultimate polymorphic outcome is heavily dictated by the oxadiazole ring's ability to participate in2[2].
The chosen solvent system must precisely mediate these interactions to prevent the formation of kinetic traps (amorphous precipitates or oils).
-
Primary Solvents (Protic): Alcohols like ethanol stabilize the piperidinium cation and the acid counterion through strong solvation shells.
-
Antisolvents (Aprotic): Non-polar or weakly polar solvents like ethyl acetate (EtOAc) or diethyl ether are introduced to disrupt the protic solvation shell. Because the oxadiazole ring has a strong dipole but poor lipophilicity, the sudden shift in the dielectric constant drives supersaturation.
Empirical data confirms that binary systems such as3[3] for the crystallization of specific derivatives like 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride.
Fig 1. Mechanistic solvent-solute interactions driving controlled API precipitation.
Quantitative Data: Solvent & Counterion Matrices
To achieve a thermodynamically stable crystal lattice, the dielectric constant of the binary mixture must be tuned to the lipophilicity of the chosen counterion.
Table 1: Physicochemical Properties of Recommended Solvent Systems
| Primary Solvent | Antisolvent | Optimal Ratio (v/v) | Est. Dielectric Constant ( | Target Counterion | Mechanistic Rationale |
| Ethanol | Ethyl Acetate | 1:3 | ~10.5 | HCl, Mesylate | Protic solvation of piperidinium; EtOAc drives controlled desolvation. |
| Isopropanol | Heptane | 1:5 | ~4.2 | Tosylate, Besylate | Highly lipophilic counterions require lower polarity to precipitate. |
| THF | Diethyl Ether | 1:2 | ~5.8 | Fumarate, Maleate | Aprotic system prevents unwanted esterification of dicarboxylic acids. |
Table 2: Counterion Selection & Expected Crystallization Outcomes
| Acid Counterion | pKa | Salt Type | Crystallinity Propensity | Hygroscopicity Risk |
| Hydrochloric Acid | -6.0 | Strong | High (Needles/Plates) | Moderate to High |
| Methanesulfonic Acid | -1.9 | Strong | Very High (Prisms) | Low |
| p-Toluenesulfonic Acid | -2.8 | Strong | Moderate (Bulky) | Low |
Self-Validating Crystallization Protocol
This protocol utilizes a self-validating thermal cycling loop. In pharmaceutical crystallization, rapid antisolvent addition often causes "oiling out" (liquid-liquid phase separation) rather than true nucleation. This protocol inherently tests its own success: the programmed thermal cycle acts as an automated recovery step. If kinetic oils form, the heating ramp redissolves them, allowing the thermodynamically stable crystalline polymorph to nucleate during the subsequent slow cooling phase.
Step-by-Step Methodology
Step 1: Free Base Dissolution
-
Weigh 1.0 g of the oxadiazole-piperidine free base into a 20 mL scintillation vial equipped with a magnetic stir bar.
-
Add 3.0 mL of the primary solvent (e.g., absolute Ethanol).
-
Stir at 400 RPM and heat to 40°C until complete dissolution is achieved.
Step 2: Acid Titration (Salt Formation)
-
Prepare a 1.05 molar equivalent solution of the target acid (e.g., Methanesulfonic acid) in 1.0 mL of Ethanol.
-
Add the acid solution dropwise (0.1 mL/min) to the free base solution.
-
Causality Check: An exothermic reaction will occur. Maintain the temperature at 40°C to prevent premature, uncontrolled precipitation of amorphous salt.
Step 3: Antisolvent Titration & Seeding
-
Begin dropwise addition of the antisolvent (e.g., Ethyl Acetate) at a rate of 0.2 mL/min until the solution becomes persistently cloudy (the cloud point).
-
Optional: Introduce 1-2 mg of crystalline seed material to bypass the primary nucleation energy barrier.
Step 4: Thermal Cycling (The Self-Validating Step)
-
Ramp Up: Heat the turbid mixture to 50°C at 1°C/min.
-
Validation Checkpoint: If the turbidity was caused by oiling out, the solution will turn clear. If it was a highly stable polymorph, the suspension will remain.
-
-
Hold: Maintain at 50°C for 30 minutes.
-
Ramp Down: Cool the system to 5°C at a strictly controlled rate of 0.1°C/min. This slow descent ensures the system remains in the metastable zone, favoring crystal growth over secondary nucleation.
Step 5: Isolation and Harvesting
-
Vacuum filter the resulting slurry using a sintered glass funnel (Porosity 3).
-
Wash the filter cake with 2.0 mL of pre-chilled (5°C) antisolvent.
-
Dry under vacuum at 40°C for 12 hours prior to XRPD and DSC characterization.
Fig 2. Self-validating thermal cycling workflow for oxadiazole-piperidine salt screening.
References
- Title: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)
- Title: A combined crystallographic and theoretical investigation of noncovalent interactions in 1,3,4-oxadiazole-2-thione-N-Mannich derivatives: in vitro bioactivity and molecular docking Source: ResearchGate URL
- Title: WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists Source: Google Patents URL
Sources
Application Note: A Systematic Approach to HPLC Method Development for the Purity Analysis of 1,2,4-Oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a versatile bioisostere.[1][2] Its prevalence in drug discovery programs necessitates robust and reliable analytical methods to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive, experience-driven framework for developing and validating a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1,2,4-oxadiazole derivatives. We will delve into the physicochemical properties of this heterocyclic system, outline a logical workflow for method development, present a detailed experimental protocol, and discuss validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Imperative for 1,2,4-Oxadiazoles
1,2,4-oxadiazoles are five-membered heterocyclic compounds that feature prominently in molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The synthesis of these compounds often involves multi-step reactions that can generate a variety of process-related impurities, such as unreacted starting materials, intermediates (e.g., O-acyl amidoximes), and isomeric by-products.[1] Consequently, a highly selective and sensitive analytical method is crucial for separating and quantifying the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, quantitative accuracy, and applicability to the non-volatile and thermally sensitive nature of many oxadiazole derivatives.[1][4] A well-developed HPLC method is indispensable for quality control, stability testing, and regulatory submissions.
Foundational Principles: Physicochemical Properties and Chromatographic Behavior
A successful method development strategy is built upon a solid understanding of the analyte's chemical nature. The 1,2,4-oxadiazole ring possesses distinct properties that directly influence its behavior in a chromatographic system.
-
Polarity and Aromaticity: The 1,2,4-oxadiazole ring imparts a degree of polarity to the molecule. However, its aromatic character is considered low, behaving more like a conjugated diene system.[5] This moderate polarity makes it an ideal candidate for Reverse-Phase (RP) HPLC, where it can be effectively retained and separated on a non-polar stationary phase like C18.
-
UV Absorbance: 1,2,4-oxadiazole derivatives typically exhibit UV absorbance, which is essential for detection. The maximum absorption wavelength (λmax) is highly dependent on the substituents attached to the C3 and C5 positions of the ring.[5] For method development, a Photodiode Array (PDA) detector is invaluable for determining the optimal wavelength for detection and for assessing peak purity.
-
Acid-Base Properties: The nitrogen atoms in the oxadiazole ring are nucleophilic and can exhibit basic properties.[6] Under acidic mobile phase conditions (pH < 3), these nitrogens can become protonated. This protonation can lead to undesirable secondary interactions with residual silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[7] Controlling the mobile phase pH is therefore one of the most critical parameters for achieving symmetrical peak shapes.
A Systematic Workflow for HPLC Method Development
A structured, stepwise approach is the most efficient path to a robust HPLC method. This workflow minimizes trial-and-error and ensures that all critical parameters are systematically evaluated.
Caption: Logical workflow for HPLC method development.
Phase 1: Initial Assessment and Screening
-
Define the Goal: The primary objective is to develop a purity method capable of separating the main 1,2,4-oxadiazole peak from all potential process impurities and degradation products.
-
Column Selection: A C18 column is the universal starting point for RP-HPLC.[8] A standard dimension (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) provides a good balance of efficiency and backpressure. For basic compounds prone to tailing, select a modern, high-purity, base-deactivated silica column.
-
Mobile Phase Scouting: Begin with simple gradients using Acetonitrile (ACN) and Methanol (MeOH) as the organic modifiers with water. ACN is often preferred due to its lower viscosity and superior UV transparency.
-
Scouting Gradient: A fast, broad gradient (e.g., 5% to 95% ACN in 15 minutes) is excellent for quickly eluting all compounds and estimating the required organic concentration.
-
-
Detector Settings: Use a PDA detector to record the UV spectra of all eluting peaks. The optimal wavelength is typically the λmax of the main analyte, which ensures high sensitivity. Examining peak purity across the spectrum is also a key function of the PDA.
Phase 2: Method Optimization
Once initial separation is achieved, the method must be refined to meet system suitability criteria (e.g., resolution, peak symmetry).
-
Gradient Optimization: Based on the scouting run, design a shallower gradient focused on the elution window of your target compound and its impurities. This will significantly improve the resolution between closely eluting peaks.
-
pH Control: This is often the most impactful parameter for heterocyclic compounds.
-
Rationale: To suppress the ionization of basic nitrogen atoms and minimize interaction with silanols, it is often beneficial to work at either low pH (e.g., 2.5-3.5) or mid-range pH (e.g., 6-7).[9]
-
Buffer Selection: Use a buffer to maintain a constant pH. Phosphate buffers are effective but can precipitate with high ACN concentrations. Formate or acetate buffers are volatile and MS-compatible, making them excellent choices. A buffer concentration of 10-25 mM is typically sufficient.
-
-
Temperature Control: Adjusting the column temperature (e.g., between 25-40°C) can alter selectivity and reduce mobile phase viscosity, leading to sharper peaks and lower backpressure.
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Reducing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.
Exemplary Protocol: Purity of a Generic 1,2,4-Oxadiazole API
This section provides a detailed, self-validating protocol for a typical 3,5-disubstituted 1,2,4-oxadiazole derivative.
Instrumentation and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chemicals: HPLC-grade Acetonitrile, HPLC-grade Methanol, and analytical-grade Potassium Phosphate Monobasic and Orthophosphoric Acid. Water should be of high purity (e.g., Milli-Q).
-
Sample: Synthesized 1,2,4-oxadiazole derivative.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | General purpose, good efficiency for moderately polar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffers the system to suppress silanol interactions and ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier with good solvating power and UV transparency. |
| Gradient Program | 0-2 min: 20% B; 2-17 min: 20-80% B; 17-19 min: 80% B; 19-20 min: 80-20% B; 20-25 min: 20% B | A focused gradient for resolution, with hold for elution and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Provides stable retention times and good peak shape. |
| Detector | PDA at 254 nm (or analyte λmax) | Common wavelength for aromatic compounds; PDA confirms peak identity and purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overload. |
| Sample Diluent | 50:50 Acetonitrile/Water | Ensures sample is fully dissolved and compatible with the initial mobile phase. |
Solution Preparation
-
Mobile Phase A: Accurately weigh and dissolve potassium phosphate monobasic in high-purity water to a concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Accurately weigh approximately 10 mg of the 1,2,4-oxadiazole reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution to a final concentration of approximately 1.0 mg/mL. This higher concentration is used to ensure that low-level impurities can be accurately detected and quantified.[1]
Analysis and Purity Calculation
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to verify system suitability (retention time, peak shape, etc.).
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: Ensuring Reliability per ICH Q2(R2)
Once developed, the analytical method must be validated to demonstrate its suitability for its intended purpose.[10] The validation process follows the principles outlined in the ICH Q2(R2) guideline.[4][11]
Caption: Core parameters for HPLC method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity index > 0.999. Resolution between analyte and closest impurity > 2.0. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate (Inter-day): RSD ≤ 2.0%. |
| LOQ/LOD | To determine the lowest concentration that can be reliably quantified/detected. | LOQ: Signal-to-Noise ratio ≥ 10. LOD: Signal-to-Noise ratio ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | System suitability parameters must pass under varied conditions (e.g., pH ±0.2, Temp ±5°C, Flow Rate ±10%). |
| System Suitability | To verify the performance of the chromatographic system before analysis. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%. |
Troubleshooting Common Chromatographic Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between basic analyte and acidic silanols.- Column overload. | - Use a modern, base-deactivated C18 column.- Adjust mobile phase pH to suppress analyte ionization (e.g., pH < 3 or > 7).- Reduce sample concentration.[7] |
| Poor Resolution | - Inappropriate mobile phase composition.- Gradient is too steep. | - Change organic modifier (ACN vs. MeOH).- Optimize the gradient to be shallower around the elution time of the critical pair.- Try a column with a different selectivity (e.g., Phenyl-Hexyl). |
| Irreproducible Retention Times | - Inadequate column equilibration.- Poorly prepared or unstable mobile phase.- Fluctuations in column temperature. | - Ensure column is fully equilibrated between runs (at least 10 column volumes).- Prepare fresh mobile phase daily; ensure pH is consistent.- Use a column thermostat.[12] |
| Baseline Noise or Drift | - Contaminated mobile phase or solvents.- Air bubbles in the system.- Detector lamp failing. | - Use high-purity, filtered solvents.- Degas the mobile phase thoroughly.- Perform detector maintenance and diagnostics.[13] |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 1,2,4-oxadiazole derivatives is a systematic process grounded in the physicochemical properties of the analyte. By following a logical workflow that begins with screening and proceeds through careful optimization of critical parameters like mobile phase pH and gradient profile, a highly selective and accurate method can be achieved. Subsequent validation according to ICH guidelines ensures that the method is fit for its intended purpose in a regulated environment, ultimately guaranteeing the quality and safety of these vital pharmaceutical compounds.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Official: December 1, 2022. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 15, 2023. [Link]
-
Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]
-
Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. December 1, 2025. [Link]
-
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
-
Russo, M., et al. A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. August 5, 2025. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 26, 2024. [Link]
-
Carino, A., et al. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. November 12, 2020. [Link]
-
Mancini, R.S., et al. Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega. February 18, 2022. [Link]
-
HPLC Troubleshooting. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. July 22, 2025. [Link]
-
Taylor & Francis Online. The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. April 20, 2007. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. October 22, 2025. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. August 18, 2025. [Link]
-
Thieme. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. June 10, 2024. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. May 23, 2025. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Journal of Food and Drug Analysis. HPTLC method development and validation: Strategy to minimize methodological failures. [Link]
-
MDPI. 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. [Link]
-
PMC. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. November 30, 2025. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Arkivoc. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]
-
ResearchGate. (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. June 10, 2024. [Link]
-
ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. zenodo.org [zenodo.org]
- 5. scielo.br [scielo.br]
- 6. welch-us.com [welch-us.com]
- 7. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 8. usp.org [usp.org]
- 9. tandfonline.com [tandfonline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 13. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Application Note & Protocol: A Guide to the Selective Coupling of Carboxylic Acids with Piperidine Amidoximes
Introduction: The Strategic Importance of Piperidine Amidoxime Acylation
In modern drug discovery and medicinal chemistry, the piperidine scaffold is a privileged structure due to its prevalence in numerous bioactive molecules and its favorable physicochemical properties. When functionalized with an amidoxime moiety (a group containing both an amino and a hydroxymino function on the same carbon), it becomes a versatile building block.[1][2] Amidoximes are frequently employed as bioisosteres of carboxylic acids or as key intermediates in the synthesis of nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, which are common pharmacophores.[3]
The coupling of carboxylic acids to piperidine amidoximes is a critical transformation for elaborating these scaffolds. However, this reaction is not a typical amide bond formation. The nucleophilicity of the amidoxime is nuanced; it possesses both an amino group (-NH2) and a hydroxylamino group (=N-OH). Under standard coupling conditions, the reaction proceeds via selective acylation of the hydroxylamino oxygen, yielding an O-acyl amidoxime.[3][4] This application note provides a comprehensive guide to this transformation, explaining the mechanistic rationale behind experimental choices and presenting detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Chemical Rationale: Understanding Selective O-Acylation
The core of this protocol rests on controlling the regioselectivity of the acylation. While an amidoxime contains a primary amine, the oxygen atom of the oxime is a potent nucleophile, particularly when the carboxylic acid is activated by a coupling reagent.[3] The reaction overwhelmingly favors the formation of the O-acyl product. This is due to the electronic properties of the amidoxime group, where the lone pairs on the oxygen are readily available for nucleophilic attack on the highly electrophilic activated ester intermediate.
This selective O-acylation is often the desired pathway, as O-acyl amidoximes are stable, isolable intermediates that can be cyclized (e.g., via heating) to form valuable 1,2,4-oxadiazole rings, a common strategy in medicinal chemistry.[3]
Strategic Selection of Coupling Reagents
The success of the coupling reaction hinges on the effective activation of the carboxylic acid. The choice of reagent depends on factors like substrate steric hindrance, potential for racemization (if chiral centers are present), cost, and ease of byproduct removal.[5][6]
The table below provides a comparative overview of the two recommended protocols.
| Parameter | HATU-Mediated Coupling | EDC/Oxyma-Mediated Coupling |
| Reagent Class | Aminium/Uronium Salt | Water-Soluble Carbodiimide |
| Reactivity | Very High; effective for hindered substrates.[7][8] | Moderate; suitable for most standard substrates.[9] |
| Byproducts | Tetramethylurea & HOAt; water-soluble but can complicate purification.[10] | Ethyl-dimethylaminopropyl urea; highly water-soluble, simplifying aqueous workup.[11] |
| Racemization | Very low due to the HOAt moiety.[12] | Low, especially with OxymaPure as an additive.[13] |
| Cost | Higher | Lower, more cost-effective for large-scale synthesis.[11][13] |
| Best For | Difficult couplings, rapid reaction times, and minimizing epimerization.[12][14] | Routine couplings, large-scale synthesis, and simplified workup procedures.[7][15] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are critical for success.
Protocol 1: High-Efficiency Coupling using HATU
This method is recommended for sterically demanding substrates or when high yields and fast reaction times are critical. HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[12]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Piperidine Amidoxime (1.0 - 1.2 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl Acetate, 5% NaHCO₃ aq., brine, Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM to a concentration of approximately 0.1-0.5 M.
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[7]
-
Pre-activation Stir: Stir the mixture at 0 °C for 5-15 minutes. This allows for the formation of the reactive OAt-ester.
-
Amine Addition: Add the piperidine amidoxime (1.1 eq) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with 5% aqueous NaHCO₃ solution, water, and finally brine to remove DMF and byproducts.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude O-acyl amidoxime product by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Coupling using EDC/OxymaPure
This is a robust and economical method for routine couplings. EDC activates the carboxylic acid, and OxymaPure acts as an additive to increase efficiency and suppress side reactions, serving as a superior alternative to HOBt.[13] The resulting urea byproduct is water-soluble, which greatly simplifies purification.[9]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Piperidine Amidoxime (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl aq., 1N Na₂CO₃ aq., brine, Na₂SO₄)
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), the piperidine amidoxime (1.1 eq), and OxymaPure (1.2 eq).[7]
-
Dissolution: Dissolve the components in anhydrous DMF or CH₃CN.
-
Coupling: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over a few minutes.[7][13]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in Ethyl Acetate or DCM.
-
Wash the organic solution sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated brine.[13]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism Visualized
Understanding the mechanism of action for the coupling reagents is key to troubleshooting and optimizing the reaction. The diagrams below illustrate the activation pathways.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent or wet solvents/reagents. 2. Insufficiently reactive coupling agent for the substrate.[8] 3. Steric hindrance is too high for the conditions.[7] | 1. Use freshly opened, high-purity reagents and anhydrous solvents. 2. If using EDC/Oxyma, switch to the more potent HATU protocol.[7] 3. For extremely difficult couplings, consider increasing the reaction temperature or using microwave irradiation.[8] |
| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base. 2. Short reaction time. | 1. Ensure stoichiometry is correct, especially the base for the HATU protocol (>2 eq is needed).[7] 2. Allow the reaction to run longer (e.g., overnight) and monitor by LC-MS. |
| Side Product Formation | 1. N-acylation of the amidoxime (rare). 2. Dimerization of the carboxylic acid (anhydride formation). 3. Racemization of chiral centers. | 1. This is generally not favored, but ensure the reaction is not run at excessively high temperatures for prolonged periods. 2. Add the amine component shortly after the pre-activation step. 3. Use racemization-suppressing additives like Oxyma or HOAt (inherent in HATU). Run the reaction at 0°C to RT.[9][12] |
| Difficult Purification | 1. Byproducts from coupling reagent co-elute with the product. 2. Unreacted starting materials are difficult to separate. | 1. For HATU, ensure the aqueous workup is thorough to remove tetramethylurea.[10] For EDC, the urea byproduct is water-soluble and should be removed easily.[11] 2. Drive the reaction to completion by using a slight excess (1.1-1.2 eq) of the less valuable starting material. |
References
- aapptec. (n.d.). Technical Support Information Bulletin 2105 - HATU.
- BenchChem. (2025). Optimizing amide bond formation for piperidine carboxylic acids.
- BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
-
Chai, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Retrieved from [Link]
- Katirtzi, A. (2013). Amidoximes as intermediates for the synthesis of potential drugs. Charles University in Prague, Faculty of Pharmacy in Hradec Králové.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of O-Acyl Oxime Esters from Carboxylic Acids.
- BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
-
Sahyoun, T., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Retrieved from [Link]
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sahyoun, T., et al. (2019, July 2). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- Organic Syntheses Procedure. (n.d.).
- Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Jagtap, S., et al. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
- Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes & Protocols: A Guide to the Preparation and Characterization of Hydrochloride Salts of Piperidine-Oxadiazole Compounds
Introduction: The Rationale for Salt Formation in Drug Development
Piperidine and 1,3,4-oxadiazole moieties are privileged structures in medicinal chemistry, frequently appearing in compounds targeting a wide range of diseases.[1][2][3] The combination of these two heterocyclic systems can yield potent and selective drug candidates. However, the journey from a promising "free base" compound to a viable drug product is fraught with physicochemical challenges. The inherent properties of the neutral molecule, particularly its solubility and stability, often require significant optimization.
This is where salt formation, specifically the preparation of hydrochloride (HCl) salts, becomes a critical step in the drug development process.[4] Converting a basic amine, such as the nitrogen atom in a piperidine ring, into its hydrochloride salt can profoundly and beneficially alter the compound's properties.[5][6] More than 30% of new molecular entities approved by the FDA are hydrochloride salts, a testament to the strategy's effectiveness.[7] The primary motivations for creating HCl salts include:
-
Enhanced Aqueous Solubility and Bioavailability: The ionic nature of the hydrochloride salt allows for more favorable interactions with water molecules, significantly increasing aqueous solubility compared to the often lipophilic free base.[8][9] This improved solubility is crucial for dissolution in gastrointestinal fluids, which can directly lead to enhanced bioavailability for orally administered drugs.[8][10]
-
Improved Stability: The protonation of the basic amine to form a stable ammonium ion reduces the molecule's susceptibility to oxidative degradation, leading to a longer shelf-life and preventing the degradation of the active pharmaceutical ingredient (API).[8][9]
-
Favorable Solid-State Properties: Hydrochloride salts typically form stable, crystalline solids with higher melting points.[11] Crystalline materials are easier to purify, handle, and formulate into solid dosage forms like tablets and capsules compared to their free base counterparts, which may be oils or amorphous solids.[8][12]
-
Manufacturing and Purification Advantages: The salt formation step itself can serve as an effective method for purification, as the crystalline salt often precipitates out of solution, leaving impurities behind.[7] The process is generally straightforward and utilizes inexpensive and safe reagents like hydrochloric acid.[12]
This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the successful preparation of hydrochloride salts of piperidine-oxadiazole compounds, designed for researchers and scientists in the field of drug development.
Scientific Principles of Hydrochloride Salt Formation
The formation of a hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen atom of the piperidine ring acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from hydrochloric acid. This results in the formation of a positively charged piperidinium cation and a chloride anion (Cl⁻), which are held together by ionic bonds.[13]
Caption: Acid-base reaction forming the ionic hydrochloride salt.
A key guiding principle for ensuring the formation of a stable salt is the "pKa rule" . For a stable ionic salt to form, the pKa of the protonated base (the piperidinium ion) should be at least 2 to 3 pH units higher than the pKa of the acid (HCl, which is <-5).[9] Since the pKa of a typical piperidinium ion is around 11, this large difference ensures a complete and irreversible proton transfer, resulting in a stable salt rather than an unstable complex.[9]
Experimental Workflow and Protocols
The overall process involves dissolving the free base, introducing a source of hydrochloric acid in a suitable solvent system to induce precipitation, followed by isolation, washing, and characterization of the resulting salt.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 8. pharmainfonepal.com [pharmainfonepal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rjpdft.com [rjpdft.com]
- 11. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
improving aqueous solubility of phenyl-oxadiazole-piperidine drugs
Status: Operational | Tier: Level 3 (Senior Scientist)
Welcome to the Technical Support Center. You are likely here because your lead compound—a phenyl-oxadiazole-piperidine derivative—is failing solubility benchmarks. This scaffold is a privileged structure in medicinal chemistry (often used in GPCR ligands and kinase inhibitors), but it suffers from a "bimodal" solubility problem: it can behave as "Brick Dust" (high crystallinity) or a "Grease Ball" (high lipophilicity).[1]
This guide does not offer generic advice. It provides a root-cause analysis and troubleshooting workflow specific to the physicochemical liabilities of the oxadiazole-piperidine axis.
Module 1: Root Cause Analysis (Molecular Debugging)
User Issue: "My compound precipitates in aqueous buffer even though it has a basic piperidine nitrogen."
Diagnosis: The "Basicity Trap"
The piperidine nitrogen is your primary handle for solubility via ionization. However, the 1,2,4- or 1,3,4-oxadiazole ring is an electron-withdrawing group (EWG).[1] If your piperidine is directly attached to the oxadiazole, or if the phenyl ring bears strong EWGs (like -CF3 or -F), the
-
Consequence: At physiological pH (7.4), the molecule remains uncharged (neutral).[1]
-
Result: Rapid precipitation.
Troubleshooting Workflow: Structural Modification
Before moving to formulation, assess if you can optimize the scaffold.[1]
Figure 1: Decision tree for structural modification of phenyl-oxadiazole-piperidine scaffolds to improve intrinsic solubility.
Module 2: Solid State & Salt Selection
User Issue: "I made a hydrochloride salt, but it turned into a gum or disproportionated in water."
The Science: Counterion Matching
For phenyl-oxadiazole-piperidines, the lattice energy is often high due to
-
The Rule of 3: For a stable salt, the difference between the
of the counterion (acid) and your drug (base) must be .[2] -
The Disproportionation Risk: If the salt is dissolved in water and the pH of the saturated solution (pHmax) is higher than the pH of maximum solubility (
), the salt will revert to the free base and precipitate.
Salt Selection Protocol (Miniaturized)
Do not rely solely on HCl. HCl salts of lipophilic weak bases often form hygroscopic gels.[1]
| Counterion | Best For...[1] | Watch Out For... | |
| Methanesulfonate (Mesylate) | -1.2 | Lipophilic bases; breaks packing. | Hygroscopicity in some polymorphs.[1][3] |
| Tosylate | -1.3 | Planar molecules (stacking potential).[1] | Genotoxicity limits (process control required).[1] |
| Fumarate | 3.03 | Weak bases; less hygroscopic.[1] | May not form salt if drug |
| Tartrate | 2.98 | Chiral resolution; high solubility.[1] | Can form solvates/hydrates easily.[1] |
Module 3: Formulation Strategies (The "Brick Dust" vs. "Grease Ball" Matrix)
User Issue: "My compound is pure, but solubility is still < 1 µg/mL. How do I formulate it for PK studies?"
Classification Logic
You must classify your compound using the General Solubility Equation (GSE) logic.[1]
-
Brick Dust: High
(>200°C), Moderate .[1] Solubility is limited by the solid state (crystal lattice).[1] -
Grease Ball: Low
, High (>4). Solubility is limited by solvation (water hates the molecule).[1]
Troubleshooting Guide
Scenario A: The Brick Dust (High Melting Point)
-
Why it happens: The phenyl and oxadiazole rings are coplanar, creating a "flatland" molecule that packs tightly.[1]
-
Solution: Amorphous Solid Dispersion (ASD) .[1][4][5] You must break the crystal lattice.[1][6]
Scenario B: The Grease Ball (High Lipophilicity)
-
Why it happens: You have greasy alkyl chains on the piperidine.[1]
-
Solution: Lipid Formulations or Surfactants .[1]
-
Excipients: Cyclodextrins (HP-
-CD) or lipid vehicles (Labrasol, Peceol).[1]
-
Figure 2: Formulation selection based on the "Brick Dust" vs. "Grease Ball" classification.[1]
Module 4: Experimental Protocols
Protocol 1: Thermodynamic Solubility (Shake-Flask)
Do not use kinetic solubility (DMSO spike) for final decision making.[1] It overestimates solubility due to supersaturation.
-
Preparation: Weigh 2–5 mg of solid compound into a glass vial.
-
Media: Add 0.5 mL of buffer (pH 1.2, 6.8, and 7.4).
-
Equilibration: Shake at 37°C for 24–48 hours . (Oxadiazoles are stable, but check LC-MS for hydrolysis).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a PVDF filter (do not use nylon; it binds aromatic rings).
-
Analysis: Quantify supernatant via HPLC-UV against a standard curve.
-
pH Check: Critical Step. Measure the pH of the supernatant after the experiment. If the pH shifted, your solubility data is invalid.[1]
Protocol 2: Miniaturized Salt Screen
-
Stock: Dissolve free base in Acetone/THF (50:50).
-
Acids: Prepare 0.1 M solutions of HCl, Methanesulfonic acid, p-Toluenesulfonic acid, and L-Tartaric acid in Ethanol.
-
Mixing: Mix equimolar amounts (1:1) in a 96-well glass plate.
-
Crystallization: Evaporate solvent slowly.
-
Analysis: Analyze solids by PLM (Polarized Light Microscopy). Look for birefringence (bright crystals).[1] Amorphous solids (dark/glassy) are failures.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link[1]
-
Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[1] Link
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][7] Advanced Drug Delivery Reviews, 59(7), 603–616.[1] Link
-
Pudipeddi, M., & Serajuddin, A. T. (2005).[1] Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences, 94(5), 929–939.[1] Link
-
Butler, J. M., & Dressman, J. B. (2010).[1] The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of Pharmaceutical Sciences, 99(12), 4940–4954.[1] Link
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 3. crystalpharmatech.com [crystalpharmatech.com]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. The Need for Restructuring the Disordered Science of Amorphous Drug Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 1,2,4-Oxadiazole Cyclization
The following technical guide is designed for researchers and drug discovery scientists encountering low yields in the synthesis of 1,2,4-oxadiazoles. It moves beyond basic textbook procedures to address the specific kinetic and thermodynamic bottlenecks of this heterocycle formation.
Senior Application Scientist: Dr. A. Vance Subject: Optimizing Yields for 3,5-Disubstituted-1,2,4-Oxadiazoles Last Updated: March 7, 2026
Executive Summary & Diagnostic Workflow
The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides, offering improved metabolic stability. However, synthesis often stalls due to two primary failure modes: inefficient O-acylation of the amidoxime or incomplete cyclodehydration of the O-acyl intermediate.[1]
Before altering your entire route, use this diagnostic decision tree to pinpoint the failure stage.
Diagnostic Decision Tree
Figure 1: Diagnostic workflow for identifying the root cause of reaction failure based on crude mixture analysis.
Module 1: The Amidoxime Route (The "Workhorse" Method)
This is the most common method in drug discovery: coupling an amidoxime with a carboxylic acid.
The Mechanism:
-
O-Acylation: The amidoxime oxygen attacks the activated carboxylic acid.[2]
-
Cyclodehydration: The O-acylamidoxime loses water to close the ring.
Critical Failure Points
| Symptom | Root Cause | Technical Insight |
| Intermediate Accumulation | High Energy Barrier | The O-acylamidoxime intermediate is stable at RT. Thermal cyclization often requires >100°C, which may degrade sensitive substrates. |
| Hydrolysis (Reversion) | Water Trace | The O-acyl bond is labile.[1] If water is present (from the reaction or solvent) and the ring doesn't close fast enough, it hydrolyzes back to SM. |
| "Dead" Reaction | Poor Activation | Standard EDC/HOBt coupling is often too slow for the sterically hindered oxime oxygen. |
Protocol A: The Modern Standard (T3P Mediated)
Why this works: T3P (Propylphosphonic anhydride) acts as both a potent coupling reagent and a water scavenger, driving the equilibrium toward the dehydrated product [1, 4].
Step-by-Step:
-
Dissolve: 1.0 eq Carboxylic Acid and 1.1 eq Amidoxime in EtOAc or DMF (0.1 M concentration).
-
Base: Add 3.0 eq DIPEA (or TEA). Stir for 5 min.
-
Coupling: Add 1.5 eq T3P (50% w/w in EtOAc/DMF) dropwise.
-
Reaction:
-
Initial: Stir at RT for 30 min (monitors formation of O-acyl intermediate).
-
Cyclization: Heat to 80–100°C for 2–4 hours.
-
Note: If using EtOAc, seal the vessel to heat above boiling point safely, or switch to n-Butyl Acetate for higher reflux temp.
-
-
Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.
Protocol B: The "Rescue" Method (TBAF Mediated)
Use Case: When your substrate cannot survive high heat (e.g., chiral centers, thermally labile groups) and the intermediate O-acylamidoxime is stuck. Why this works: Fluoride ions (from TBAF) strongly hydrogen bond to the amide proton, lowering the activation energy for cyclization, allowing it to proceed at Room Temperature [5, 6].
Step-by-Step:
-
Isolate Intermediate: If possible, isolate the O-acylamidoxime (via standard coupling). If not, perform a solvent swap to THF.
-
Catalysis: Dissolve the intermediate in anhydrous THF.
-
Add TBAF: Add 1.0 eq of TBAF (1M in THF).
-
Reaction: Stir at 20–25°C . Monitor by LCMS (usually complete in 1–3 hours).
-
Workup: Standard aqueous workup.
Module 2: The 1,3-Dipolar Cycloaddition Route
Use Case: When the amidoxime route fails due to steric hindrance or when building the ring from a nitrile.
The Mechanism: A nitrile oxide (generated in situ) reacts with a nitrile dipolarophile.
Critical Failure Point: Dimerization
Nitrile oxides are unstable and rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[1] This is the #1 cause of low yields in this route [2].
Figure 2: Competition between productive cycloaddition and destructive dimerization.
Protocol C: In Situ Generation & Slow Addition
Why this works: Keeping the concentration of nitrile oxide low relative to the nitrile dipolarophile statistically favors the cross-reaction over dimerization.
Step-by-Step:
-
Precursor: Convert your aldehyde to a hydroximoyl chloride (using NCS/DMF).
-
Setup: Dissolve the Nitrile component (1.0 eq) and the Hydroximoyl Chloride (1.2 eq) in Toluene or DCM.
-
Slow Addition: Dissolve TEA (1.5 eq) in solvent. Add this solution dropwise over 2–4 hours using a syringe pump.
-
Logic: The base generates the nitrile oxide slowly. It immediately encounters a high concentration of the trapping nitrile.
-
-
Catalysis (Optional): Add 10 mol% ZnCl2 or Lewis Acid to activate the nitrile if it is electron-rich and unreactive [7].
FAQ: Troubleshooting Specific Scenarios
Q: I see the O-acylamidoxime intermediate by LCMS, but it won't cyclize even at reflux. A: This is a common kinetic trap.
-
Solvent Check: Are you using wet solvent? Water hydrolyzes the intermediate faster than it cyclizes. Add 4Å Molecular Sieves.
-
Switch Method: Use Protocol B (TBAF) . The fluoride anion effect is powerful for forcing this specific ring closure without heat.
-
Microwave: If thermal stability allows, heat to 140°C in a microwave for 10-20 mins. The rapid heating often outcompetes degradation pathways [3].
Q: My product is volatile. I lose it during rotovap. A: Low molecular weight 1,2,4-oxadiazoles (especially 3,5-dialkyl) can sublime.
-
Fix: Do not evaporate to dryness. Keep in solution if possible.
-
Fix: Use a solvent with a lower boiling point (Pentane/Ether) and remove solvent carefully without high vacuum.
Q: I am getting an "isomer" with the same mass but wrong retention time. A: You may be seeing the Beckmann Rearrangement product or a 1,2,4-triazole if hydrazine was involved.
-
If using CDI: Ensure you are not forming the N-acyl product (which is rare but possible with specific sterics).
-
Check for Boulton-Katritzky rearrangement : If your 1,2,4-oxadiazole has a nucleophilic side chain, it can rearrange into a different heterocycle under heat [6].[3]
Q: Can I do this one-pot without T3P? A: Yes, using CDI in DMF.
-
Activate acid with CDI (1.1 eq) for 1h at RT (wait for CO2 evolution to stop).
-
Warning: CDI is very sensitive to water. Old CDI often leads to low yields.
References
-
Augustine, J. K., et al. (2009).[6] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[7] Tetrahedron Letters.
-
Adib, M., et al. (2006).[6] Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles. Synlett.
-
BenchChem Technical Support. (2025). Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis.
-
Pace, A., et al. (2015). Recent Advances on 1,2,4-Oxadiazoles: From Synthesis to Reactivity. Current Organic Chemistry.
-
Gangloff, A. R., et al. (2001).[8] Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst.[8] Tetrahedron Letters.
-
Jakopin, Z., et al. (2007). Recent Advances in the Synthesis of 1,2,4-Oxadiazoles. Current Organic Chemistry.
-
Borgovic, S., et al. (2022). 1,3-Dipolar Cycloaddition Strategies. Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 1,2,4-Oxadiazole Ring Opening Under Basic Conditions
Welcome to the Technical Support Center for heterocyclic chemistry workflows. 1,2,4-Oxadiazoles are widely utilized in drug discovery as metabolically stable bioisosteres for amides and esters[1]. However, despite their utility, the 1,2,4-oxadiazole core is characterized by a low level of aromaticity and a highly polarized, labile O-N bond[2]. This makes the ring uniquely susceptible to degradation, rearrangement, and cleavage under basic or nucleophilic conditions.
This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and field-proven protocols to preserve the integrity of the 1,2,4-oxadiazole core during synthetic campaigns.
Mechanistic Insights: The Causality of Ring Opening
To prevent degradation, it is critical to understand why the ring opens. The electrophilicity of the carbon atoms (particularly C5) and the weak O-N bond drive two primary degradation pathways under basic conditions:
-
Base-Catalyzed Hydrolysis: Hydroxide ions or strong nucleophiles attack the C5 position, forming a tetrahedral intermediate and generating an anion on the N4 atom. If a proton donor (like water) is present, the intermediate captures a proton, facilitating irreversible O-N bond cleavage to form acylhydrazides or aryl nitriles[3][4].
-
Base-Induced Rearrangements: In the presence of base, adjacent nucleophilic side chains can undergo a Boulton-Katritzky Rearrangement (BKR) or an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) process, migrating to form a new, more stable heterocycle[5].
Mechanism of base-catalyzed 1,2,4-oxadiazole ring opening and the role of proton donors.
Troubleshooting & FAQs
Q1: My 1,2,4-oxadiazole degrades completely during the saponification of an adjacent ester. How can I prevent this? A1: The degradation is caused by the combination of a strong nucleophile (OH⁻) and an abundant proton donor (H₂O). Aqueous NaOH or KOH provides the exact conditions required for irreversible O-N bond cleavage[4]. Solution: Switch to milder bases like LiOH and conduct the reaction at 0 °C. More importantly, minimize the water content. Kinetic studies show that in the absence of a proton donor (e.g., in dry aprotic solvents like acetonitrile or THF), the N4 anion intermediate reversibly collapses back to the intact oxadiazole[4]. Use a solvent system heavily weighted toward THF to deprive the intermediate of the protons needed for ring cleavage.
Q2: Does the substitution pattern at the C3 and C5 positions affect base stability? A2: Yes, dramatically. The C5 position is inherently more electrophilic than C3. If your molecule has an electron-withdrawing group (EWG) such as a trifluoromethyl (-CF₃) or difluoromethyl (-CHF₂) group at C5, it acts as a powerful sink for electron density, making nucleophilic attack and subsequent hydrolysis almost inevitable under basic conditions[3]. Conversely, bulky alkyl or aryl groups at C5 provide steric shielding that protects the ring.
Q3: I am observing an unexpected isomer instead of degradation or hydrolysis. What is happening? A3: You are likely observing a base-catalyzed thermal rearrangement, such as the Boulton-Katritzky Rearrangement (BKR). If your molecule possesses a nucleophilic side chain (e.g., an amine, hydroxyl, or hydrazine) near the oxadiazole ring, basic conditions will deprotonate it. This triggers an internal nucleophilic attack on the N2 or C5 atom, causing the oxadiazole to open and recyclize into a different heterocycle (like a triazole or pyrimidine)[5]. Solution: Avoid heating the reaction, use non-nucleophilic bases (e.g., DIPEA), or protect the nucleophilic side chain prior to exposure to basic conditions[2].
Quantitative Data: Stability Matrix
The following table summarizes the stability of 1,2,4-oxadiazoles based on their substitution patterns and provides recommended conditions to prevent ring opening.
| Substitution Pattern | Base Sensitivity | Primary Degradation Pathway | Recommended Base / Condition |
| C5-Trifluoromethyl (-CF₃) | Extremely High | Rapid Hydrolysis | Strictly aprotic, non-nucleophilic bases (e.g., DIPEA) |
| C5-Alkyl / Aryl | Moderate | Hydrolysis / BKR | Mild bases (K₂CO₃, LiOH), < 25 °C |
| C3-Amino (-NH₂) | High | ANRORC / BKR | Avoid strong bases; protect amine if possible |
| 3,5-Disubstituted (Bulky) | Low | Sterically shielded | Standard conditions (monitor carefully) |
Self-Validating Experimental Protocols
Protocol 1: Mild Saponification of Esters in the Presence of a 1,2,4-Oxadiazole
Causality: Using LiOH in a highly organic solvent mixture reduces the nucleophilicity of the hydroxide ion towards the oxadiazole C5 position. The high ratio of aprotic THF limits the availability of bulk water as a proton donor, stalling the degradation pathway at the reversible tetrahedral intermediate stage[4].
-
Preparation: Dissolve the oxadiazole-containing ester (1.0 eq) in a 4:1:1 mixture of THF:MeOH:H₂O (concentration ~0.1 M).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add LiOH·H₂O (1.1 eq) dropwise as a pre-dissolved aqueous solution.
-
Self-Validating Monitoring: Monitor the reaction via LC-MS every 30 minutes.
-
Validation Check: Look for the desired product mass. Strictly monitor for a +18 Da mass shift , which indicates the addition of water (hydrolysis of the oxadiazole)[3]. If +18 Da is observed, immediately quench the reaction.
-
-
Quenching: Quench the reaction with 1M Citric Acid to bring the pH to 4–5.
-
Causality: 1,2,4-oxadiazoles exhibit maximum stability in the pH range of 3–5, as the N4 atom is no longer susceptible to anion generation, and nucleophilic attack is halted[4].
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Amide Coupling for Base-Sensitive Oxadiazole Intermediates
Causality: Standard amide couplings often use excess DIPEA or Et₃N, which can trigger BKR in sensitive substrates. This base-free protocol utilizes highly reactive coupling reagents to drive the reaction without exogenous base.
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the oxadiazole-containing amine (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add EDC·HCl (1.2 eq) and HOAt (1.2 eq) at 0 °C. Do not add any tertiary amine base.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours.
-
Monitoring: Confirm product formation via LC-MS. The absence of basic conditions ensures the oxadiazole ring remains intact and prevents BKR-mediated isomerization[2].
Workflow Visualization
Experimental workflow for optimizing basic reactions with 1,2,4-oxadiazoles.
References
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC. nih.gov.[Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. scielo.br.[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. chim.it.[Link]
-
Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. nih.gov. [Link]
-
REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. osi.lv.[Link]
-
Electrocyclic Ring‐Opening of 1,2,4‐Oxadiazole[4,5‐a]piridinium Chloride - PMC. nih.gov.[Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Technical Support Center: Optimizing Lipophilicity (LogP/LogD) of Piperidine-Oxadiazole Derivatives
Welcome to the Medicinal Chemistry & ADME Technical Support Center . This portal is designed specifically for researchers, scientists, and drug development professionals working with piperidine-oxadiazole scaffolds.
This privileged pharmacophore combines a basic, sp3-rich amine (piperidine) with a metabolically stable, tunable bioisostere (oxadiazole). While highly effective for target binding, this combination frequently presents unique challenges regarding lipophilicity (LogP/LogD) optimization and experimental measurement. Below, you will find diagnostic workflows, FAQs detailing the causality of structural changes, and self-validating troubleshooting protocols for experimental assays.
Diagnostic Workflow: Structural vs. Analytical Troubleshooting
Before altering your synthetic route or discarding a hit compound, use the diagnostic workflow below to determine whether your lipophilicity issues stem from the molecule's inherent structure or from artifacts in your analytical measurements.
Workflow for diagnosing and optimizing lipophilicity in piperidine-oxadiazole scaffolds.
FAQs: Rational Design & Computational Discrepancies
Q: Why does my piperidine-oxadiazole derivative show a high calculated LogP (cLogP) but a much lower experimental LogD at pH 7.4? A: This is a classic ionization discrepancy. Piperidine is a basic secondary amine with a typical pKa of ~9–10. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated (ionized). Most cLogP algorithms calculate the partition coefficient of the neutral species only. To accurately predict physiological lipophilicity, you must measure or calculate LogD , which accounts for the ionization state. While the oxadiazole ring is electron-withdrawing and can slightly lower the piperidine's pKa via inductive effects, it is rarely enough to prevent protonation at pH 7.4.
Q: How can I structurally reduce the lipophilicity of a 1,2,4-oxadiazole hit without losing its bioisosteric properties? A: The 1,2,4-oxadiazole ring is a highly effective bioisostere for esters and amides, offering excellent metabolic stability[1]. However, it can be excessively lipophilic. A field-proven strategy is the regioisomeric replacement with a 1,3,4-oxadiazole ring .
-
Causality: The 1,3,4-isomer possesses a different electron distribution and a higher polar surface area. This enhances aqueous solvation, effectively lowering the LogP[2]. Furthermore, 1,3,4-oxadiazoles generally demonstrate superior metabolic stability and lower hERG channel interactions compared to their 1,2,4-counterparts[3].
Troubleshooting Guides: Experimental Measurement
Issue 1: Emulsion Formation in the Shake-Flask Method (OECD 107)
Context: When measuring LogP via the classic shake-flask method[4], piperidine-oxadiazole compounds frequently form stubborn micro-emulsions that ruin phase separation. Causality: The protonated piperidine acts as a hydrophilic head, while the aryl-oxadiazole acts as a lipophilic tail. This creates an amphiphilic, surfactant-like molecule that drastically lowers the interfacial tension between water and n-octanol, stabilizing emulsions.
Protocol: Modified OECD 107 (Slow-Stirring & Centrifugation) This self-validating protocol prevents surfactant-induced emulsions while ensuring thermodynamic equilibrium.
-
Solvent Saturation: Pre-equilibrate n-octanol and aqueous buffer (pH adjusted to >11 for neutral LogP, or pH 7.4 for LogD) by stirring them together for 24 hours. Separate the phases.
-
Solubilization: Dissolve the analyte in the pre-saturated n-octanol phase at a low concentration (<0.01 M) to minimize self-aggregation.
-
Phase Contact (Critical): Do not vigorously shake the flask. Instead, use a slow-stirring method (magnetic stirrer at 200 rpm) for 24–48 hours, or gently invert the flask 50 times.
-
Phase Separation: Transfer the biphasic mixture to a centrifuge tube. Centrifuge at 4,000 x g for 20 minutes at a constant 25°C to forcefully break any micro-emulsions.
-
Aspiration & Quantification: Carefully aspirate the aqueous phase using a syringe with a "water-plug" (a small amount of pure water pre-drawn into the needle) to repel contaminating octanol during extraction[5]. Quantify both phases via LC-UV or LC-MS.
Issue 2: Retention Time Drift and Peak Tailing in HPLC Method (OECD 117)
Context: Indirect LogP determination via HPLC[6] often yields erratic retention times and severe peak tailing for piperidine derivatives.
Causality: The basic nitrogen of the piperidine ring interacts electrostatically with unprotonated, acidic silanol groups (pKa ~4.5) on standard silica-based C18 stationary phases. This secondary interaction artificially inflates the capacity factor (
Protocol: Optimized OECD 117 for Basic Amines
-
Column Selection: Strictly use a base-deactivated, highly end-capped C18 column[5] to sterically shield residual silanols from the piperidine nitrogen.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water. To measure the true neutral LogP, use a high-pH buffer (e.g., 20 mM ammonium bicarbonate, pH 10) if your column is base-stable, ensuring the piperidine remains un-ionized.
-
Dead Time Determination: Inject a non-retained marker (e.g., thiourea) to determine the column dead time (
). -
Reference Calibration: Inject at least 6 reference compounds with known, established LogP values (e.g., anisole, p-chlorotoluene) to build a robust calibration curve (Log
vs. LogP)[6]. -
Analyte Measurement: Inject the piperidine-oxadiazole sample. Calculate the capacity factor:
. Interpolate the LogP directly from your calibration curve.
Quantitative Data: Substituent Effects on Lipophilicity
Use the following table to benchmark expected shifts in lipophilicity when modifying your piperidine-oxadiazole hit.
| Structural Modification | Target Rationale | Typical LogP Shift ( | Mechanism / Causality |
| 1,2,4-Oxadiazole | Reduce lipophilicity, improve solubility | -0.5 to -1.2 | Increased dipole moment and polar surface area; stronger hydrogen bond accepting capability[2]. |
| Piperidine | Lower basicity (pKa), reduce hERG liability | -0.2 to +0.3 (Variable) | Inductive electron withdrawal lowers the amine pKa. This reduces LogD at pH 7.4 by suppressing protonation, even if intrinsic LogP slightly rises. |
| Piperidine | Cap hydrogen bond donor, increase BBB penetration | +0.3 to +0.6 | Removal of the N-H hydrogen bond donor increases intrinsic lipophilicity and steric bulk. |
| Phenyl-Oxadiazole | Introduce polar heteroatom | -0.8 to -1.5 | The pyridine nitrogen lone pair acts as a strong hydrogen bond acceptor, drastically increasing aqueous solvation. |
References
1.1 - Benchchem 2.2 - National Institutes of Health (NIH) / RSC Publishing 3.3 - MDPI Molecules 4. - J-Stage / Journal of Toxicological Sciences 5.5 - MDPI Molecules 6. - ResearchGate / European Journal of Pharmaceutical Sciences
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
stabilizing 1,2,4-oxadiazole scaffolds in metabolic stability assays
Topic: Troubleshooting Metabolic Instability in 1,2,4-Oxadiazole Scaffolds Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.
Introduction: The "Hidden" Liability of the 1,2,4-Oxadiazole
Current Status: You have likely incorporated a 1,2,4-oxadiazole ring as a bioisostere for an ester or amide to improve metabolic stability or permeability.[1][2] The Problem: While 1,2,4-oxadiazoles are generally resistant to esterases, they possess a distinct metabolic liability often missed in standard screens: reductive ring opening .
This guide addresses the specific disconnects between standard microsomal assays and in vivo clearance, providing a diagnostic workflow to identify, confirm, and chemically stabilize this scaffold.
Module 1: Diagnostic Workflow (The Triage)
Symptom: Your compound shows low clearance (high stability) in Human Liver Microsomes (HLM) but high clearance (low stability) in Hepatocytes or in vivo.
Root Cause Analysis: Standard HLM assays primarily screen for CYP450-mediated oxidation. They lack the cytosolic fraction where many reductases and aldehyde oxidases reside. The 1,2,4-oxadiazole ring is susceptible to reductive cleavage of the N-O bond , a pathway often mediated by cytosolic enzymes or requiring anaerobic conditions to manifest in microsomes [1][2].
Step-by-Step Diagnostic Protocol
Use this decision matrix to pinpoint the instability source.
Figure 1: Diagnostic workflow to distinguish between CYP-mediated metabolism, cytosolic reduction, and chemical hydrolysis.
Module 2: Chemical Stabilization (SAR Strategies)
The Mechanism: The 1,2,4-oxadiazole ring acts as a heterodiene.[1] The N-O bond is the weakest link. Metabolic attack typically occurs via:
-
Reductive Cleavage: Breaking the N-O bond to form an aryl nitrile and an amide/acid [3].
-
Nucleophilic Attack: Occurring at the C5 position, especially if the ring is activated by electron-withdrawing groups (EWGs).
Stabilization Tactics
| Strategy | Mechanism of Action | Recommendation |
| Isomer Switch (1,3,4) | The 1,3,4-oxadiazole isomer has higher aromatic character and symmetry, making it significantly more resistant to reductive ring opening than the 1,2,4-isomer [4]. | High Priority: Synthesize the 1,3,4-congener immediately for comparison. |
| C5-Aryl Modification | EWGs on the C5-phenyl ring make the C5 carbon more electrophilic, promoting nucleophilic attack and ring opening. | Optimize: Replace strong EWGs (e.g., -NO2, -CF3) with electron-donating groups (EDGs) or neutral groups if SAR permits. |
| Steric Shielding | Bulky ortho-substituents on the phenyl ring can sterically hinder the approach of reductases to the N-O bond. | Optimize: Introduce ortho-methyl or chloro groups on the aryl ring attached to C5. |
Visualizing the Liability
Figure 2: Structural vulnerabilities of the 1,2,4-oxadiazole ring.
Module 3: Assay Optimization & Protocols
If your compound is failing in vivo but passing HLM, you must upgrade your screening cascade.
Protocol A: The Cytosolic "Catch-All" (S9 Fraction Assay)
Why: S9 fractions contain both microsomes (CYPs/UGTs) and cytosol (reductases/aldehyde oxidase), bridging the gap between HLM and Hepatocytes.
Materials:
-
Pooled Human Liver S9 (20 mg/mL protein concentration).
-
NADPH Regenerating System (solutions A and B).
-
0.1 M Potassium Phosphate Buffer (pH 7.4).
-
Critical Additive: AO co-factor (if suspecting Aldehyde Oxidase, though often active without supplementation in fresh S9, some protocols suggest adding Hydralazine as a specific inhibitor to confirm AO activity).
Workflow:
-
Preparation: Dilute S9 to 1.0 mg/mL (higher protein is needed for cytosolic enzymes than CYPs) in buffer.
-
Pre-incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Compare intrinsic clearance (
) in S9 vs. HLM.-
Result: If
, cytosolic metabolism is confirmed.
-
Protocol B: pH Stability Profiling (The "False Metabolic" Check)
Why: 1,2,4-oxadiazoles can be chemically unstable at basic pH, mimicking metabolic clearance [5].
Workflow:
-
Prepare buffers at pH 2.0, 7.4, and 9.0.
-
Incubate compound (1 µM) at 37°C for 24 hours without protein .
-
-
Insight: If degradation occurs at pH 7.4 without enzymes, your issue is chemical hydrolysis, not metabolism.
-
Frequently Asked Questions (FAQ)
Q1: Why is the 1,3,4-isomer more stable than the 1,2,4-isomer? A: The 1,3,4-oxadiazole is more symmetrical and possesses higher aromatic character (resonance energy) compared to the 1,2,4-isomer, which has significant "heterodiene" character.[1] This makes the 1,3,4-ring less prone to reductive N-O bond cleavage [4].
Q2: Can I use specific inhibitors to confirm the enzyme responsible? A: Yes. If you suspect Aldehyde Oxidase (AO) is causing the ring opening in S9 or Cytosol, perform the assay with and without Hydralazine (25 µM). If clearance drops significantly with Hydralazine, AO is the culprit.
Q3: My compound is stable in HLM but disappears in Hepatocytes. Is it definitely the oxadiazole ring? A: Not definitely, but highly likely if the molecule is otherwise "clean." Other possibilities include Phase II conjugation (Glucuronidation) which also occurs in hepatocytes but not HLM (unless UDPGA is added). Always check for glucuronide metabolites in the hepatocyte supernatant to rule this out before redesigning the scaffold.
References
-
DS-8500a Metabolism Study: Title: In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction.[5][6] Source: Drug Metabolism and Disposition (2019). Link:[Link]
-
Non-CYP Metabolism Review: Title: Challenges and Opportunities with Non-CYP Enzymes: Aldehyde Oxidase, Carboxylesterase and UDP-glucuronosyl transferase. Source: Journal of Pharmaceutical Sciences (2012). Link:[Link]
-
Ring Opening Mechanism: Title: Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites.[6] Source: Drug Metabolism and Disposition (2012).[7] Link:[Link]
-
Isomer Stability Comparison: Title: Biological activity of oxadiazole and thiadiazole derivatives (Stability Order Discussion). Source: Beni-Suef University Journal of Basic and Applied Sciences (2021). Link:[Link]
-
Chemical Stability (BMS-708163): Title: Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163. Source: Journal of Pharmaceutical Sciences (2012). Link:[Link]
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdj.co.jp [bdj.co.jp]
Technical Support Center: Troubleshooting Compound Solubility in Biological Assays
Welcome to the Assay Optimization Support Center. As drug discovery moves toward more complex, lipophilic chemical spaces, compound solubility in aqueous assay buffers has become a primary bottleneck[1]. Poor solubility leads to underestimated potency, false negatives, flat structure-activity relationships (SAR), and irreproducible data[2].
As Application Scientists, we know that simply adding more solvent is rarely the answer. This guide provides mechanistic explanations and self-validating protocols to resolve solubility issues without compromising target biology.
Diagnostic Workflow: Identifying and Addressing Solubility
Diagnostic workflow for identifying and resolving compound solubility issues in vitro.
FAQ 1: The "DMSO Crash" (Precipitation Upon Dilution)
Q: My compound is perfectly soluble in a 10 mM DMSO stock, but it immediately turns cloudy when I dilute it into my assay buffer. Why does this happen, and how do I fix it?
A: This phenomenon is known as the "DMSO crash" or precipitation upon dilution[3].
Causality: Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent that effectively disrupts the crystal lattice energy of lipophilic compounds. When you introduce this stock into an aqueous buffer, the local concentration of water spikes. The hydrophobic effect drives the non-polar drug molecules to aggregate to minimize their exposed surface area to water, leading to rapid nucleation and precipitation. Furthermore, intermediate serial dilutions in aqueous buffers exacerbate this because the DMSO concentration drops below the threshold required to maintain solubility before reaching the final assay volume[4].
Self-Validating Protocol: Optimized Direct Dilution To prevent local concentration gradients that trigger nucleation, you must alter how the compound enters the aqueous phase.
-
Prepare Intermediate Stocks in 100% DMSO: Instead of doing serial dilutions in the assay buffer, perform all your serial dilutions in 100% DMSO[3][4].
-
Determine Maximum Tolerated DMSO Concentration: Run a vehicle control to find the maximum DMSO percentage your specific assay can tolerate (typically 0.1% to 1% for cell-based assays, up to 5% for robust biochemical assays)[3][5].
-
Direct Addition with High Shear: Add the DMSO stock directly to the final assay buffer volume while maintaining vigorous vortexing or acoustic mixing. The ratio of buffer to DMSO should be high (e.g., 1:100 or 1:200)[4][6].
-
Validation: Measure the final solution using nephelometry (light scattering) or centrifuge the sample and quantify the supernatant via HPLC-UV to confirm the compound remains in solution[2][3].
FAQ 2: Leveraging pH for Ionizable Compounds
Q: I am working with a weak base (e.g., a quinoline derivative). Can I adjust the buffer to improve solubility without adding harsh solvents?
A: Yes. For ionizable compounds, solubility is not static; it is a logarithmic function of the buffer's pH relative to the compound's pKa.
Causality: Weak bases are protonated (ionized) at pH levels below their pKa. Ionized molecules interact favorably with water via ion-dipole interactions, drastically increasing aqueous solubility compared to the neutral, lipophilic free-base form[3][5].
Self-Validating Protocol: pH-Driven Solubilization
-
Calculate pKa: Use predictive software to determine the pKa of your compound's basic functional group.
-
Buffer Selection: Select an assay buffer with a pH at least 1-2 units below the compound's pKa, provided this pH is compatible with your biological target[6].
-
Equilibration: Add the compound to the pH-adjusted buffer and allow 30 minutes for equilibration.
-
Validation: Ensure the target protein remains active at this lower pH by running a positive control (a known soluble inhibitor) under the new buffer conditions.
FAQ 3: Advanced Formulation with Cyclodextrins
Q: My compound is completely non-ionizable and crashes out even at 1% DMSO. Co-solvents like PEG400 interfere with my enzyme. What is the next step?
A: When traditional co-solvents fail or cause assay interference, cyclodextrins—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—are the gold standard[6][7].
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They do not act like traditional solvents. Instead, they form non-covalent "inclusion complexes" with lipophilic molecules. The hydrophobic drug partitions into the cavity, shielding it from water, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous buffer[3][7]. Because the interaction is non-covalent and dynamic, the free drug remains in equilibrium and can still interact with your biological target.
Self-Validating Protocol: HP-β-CD Complexation
-
Prepare CD Buffer: Dissolve HP-β-CD directly into your primary assay buffer to a final concentration of 1-10 mM (or up to 10% w/v for highly insoluble compounds)[3][6].
-
Prepare Compound Stock: Dissolve your compound in 100% DMSO at a high concentration (e.g., 20 mM)[3].
-
Complex Formation: While vigorously vortexing the CD-buffer, slowly add the DMSO stock dropwise to achieve the final desired concentration[4][6].
-
Equilibration: Allow the mixture to shake at room temperature for 1-2 hours to ensure the inclusion complex reaches thermodynamic equilibrium[3][4].
-
Validation: Filter the solution through a 0.22 µm membrane to remove any uncomplexed aggregates, then verify the concentration of the filtrate via LC-MS or HPLC[3][4]. Note: Always run a vehicle control containing the exact same concentration of HP-β-CD to ensure it does not strip lipids from cell membranes or interfere with the target[7].
Data Presentation: Comparison of Solubilizing Agents
To aid in selecting the right additive for your assay, consult the following table summarizing common solubilizing agents, their mechanisms, and typical working concentrations[4][5][8].
| Solubilizing Agent | Mechanism of Action | Typical Assay Concentration | Pros | Cons / Limitations |
| DMSO | Disrupts crystal lattice; polar aprotic solvent | 0.1% - 1.0% (v/v) | Universal solvent for stock creation. | Causes "DMSO crash" upon dilution; cytotoxic at >1%. |
| PEG400 / Glycerol | Co-solvent; reduces dielectric constant of water | 1% - 5% (v/v) | Good for biochemical assays; stabilizes some proteins. | High viscosity; can inhibit specific enzyme kinetics. |
| Tween-80 / Pluronic F-68 | Non-ionic surfactant; forms micelles | 0.01% - 0.1% (v/v) | Highly effective at low concentrations. | Can lyse cells or denature sensitive proteins above CMC. |
| HP-β-CD | Forms non-covalent inclusion complexes | 1 mM - 10 mM | Excellent biocompatibility; keeps free drug in equilibrium. | May extract cholesterol from cell membranes at high doses. |
References
1.[1] Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: 2.[6] BenchChem. (2025). improving solubility of 6-propyl-1,3-benzothiazol-2-amine for assays. BenchChem. Available at: 3.[3] BenchChem. (2025). Technical Support Center: Solubility Enhancement for (3-(Quinolin-3-yl)phenyl)methanol in Biological Assays. BenchChem. Available at: 4.[4] BenchChem. (2025). overcoming solubility issues with Euphebracteolatin B in assays. BenchChem. Available at: 5.[2] Waters Corporation. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Waters. Available at: 6.[8] NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: 7.[5] ResearchGate. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?. ResearchGate. Available at: 8.[7] Schubert, M. (2024). Impact of 2-hydroxypropyl-β-cyclodextrin inclusion complex formation on dopamine receptor-ligand interaction. Mario Schubert. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marioschubert.ch [marioschubert.ch]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
alternative coupling reagents for steric hindered oxadiazole synthesis
Technical Support Center: Sterically Hindered Oxadiazole Synthesis
Welcome to the Advanced Synthesis Support Module
Topic: Alternative Coupling Reagents for Sterically Hindered Oxadiazole Synthesis Ticket ID: OXD-STERIC-001 Status: Resolved / Guide Generated Support Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Steric Challenge
Standard peptide coupling reagents (HATU, EDC/HOBt) often fail in oxadiazole synthesis when facing steric hindrance (e.g., ortho-substituted aryl rings or bulky tert-butyl groups). The failure usually occurs at one of two stages:
-
Activation Failure: The bulky acid cannot form the active ester due to steric clash with the coupling reagent.
-
Cyclization Stalling: The intermediate
-acylamidoxime (for 1,2,[1]4) or diacylhydrazine (for 1,3,4) forms but fails to cyclize due to rotational barriers imposed by the bulky groups.
This guide details three "Gold Standard" alternatives that bypass these energy barriers: T3P (Propylphosphonic Anhydride), Burgess Reagent , and Ghosez’s Reagent .
Reagent Selection & Decision Matrix
Before starting, select the reagent based on your specific substrate constraints.
Figure 1: Decision tree for selecting the optimal coupling reagent based on oxadiazole type and substrate constraints.
Module A: The Industrial Powerhouse – T3P (Propylphosphonic Anhydride)
Why it works: T3P is a cyclic anhydride that acts as a kinetic coupling agent. Unlike HATU, it does not suffer from "explosive" safety profiles and its byproducts are water-soluble phosphonic acid salts, simplifying workup. Crucially for sterics, it has a low viscosity and high solubility, allowing it to penetrate the steric shield of bulky carboxylic acids.
Protocol: One-Pot 1,2,4-Oxadiazole Synthesis
Applicable for: Carboxylic Acid + Amidoxime[2]
-
Stoichiometry: Acid (1.0 equiv), Amidoxime (1.1 equiv), T3P (50% w/w in EtOAc/DMF, 2.0–3.0 equiv), Base (NEt
or DIPEA, 4.0–5.0 equiv). -
Solvent: Ethyl Acetate (EtOAc) is preferred for ease of workup; DMF for solubility issues.
-
Procedure:
-
Dissolve carboxylic acid and amidoxime in solvent.
-
Add base (Crucial: T3P requires base to sponge up the acidic byproduct).
-
Add T3P solution dropwise at 0°C.
-
Stir at RT for 30 min (O-acylation phase).
-
Cyclization: Heat to reflux (EtOAc) or 80–100°C (DMF) for 4–12 hours.
-
-
Workup: Wash with water, then sat. NaHCO
. The phosphorus byproducts wash away into the aqueous phase.
Troubleshooting T3P (FAQ)
| Symptom | Diagnosis | Solution |
| Reaction stalls at intermediate | The O-acylamidoxime formed but didn't cyclize. | Increase temperature to 100°C (switch solvent to Toluene/DMF if needed). |
| Low Yield | Acidic byproduct is quenching the amidoxime. | Check Base: Ensure you have at least 4-5 equivalents of base. T3P releases 2-3 protons per cycle. |
| Epimerization observed | Reaction temp too high during activation. | Keep the initial addition at 0°C. Only heat after the intermediate is formed (check via LCMS). |
Module B: The Cyclodehydration Specialist – Burgess Reagent
Why it works: The Burgess reagent facilitates an intramolecular syn-elimination. It is particularly effective for synthesizing 1,3,4-oxadiazoles from N,N'-diacylhydrazines (which can be made via standard coupling first). It works under neutral conditions, preserving stereocenters.
Protocol: Microwave-Assisted Cyclization
Applicable for: Monoacyl hydrazide
-
Pre-step: Couple your hindered acid to the hydrazide using standard methods (or T3P) to get the diacylhydrazine intermediate.
-
Reagent: Burgess Reagent (2.0–2.5 equiv).
-
Solvent: THF or DCM (Anhydrous is critical).
-
Procedure:
-
Dissolve the diacylhydrazine in anhydrous THF.
-
Add Burgess reagent in one portion.
-
Microwave: Irradiate at 100–120°C for 10–20 minutes. (Thermal alternative: Reflux THF for 2–4 hours).
-
-
Workup: Evaporate solvent and purify directly via flash column. Do not perform an aqueous workup (reagent hydrolyzes rapidly).
Troubleshooting Burgess Reagent (FAQ)
| Symptom | Diagnosis | Solution |
| Reagent disappears, no product | Reagent hydrolyzed by moisture. | Use fresh reagent (it degrades with age/humidity) and strictly anhydrous solvents. |
| Elimination byproduct remains | Difficult separation. | The byproduct is a sulfamate. Use a gradient of MeOH/DCM on silica to separate it from the oxadiazole. |
Module C: The "Sledgehammer" – Ghosez’s Reagent[3]
Why it works: When a carboxylic acid is too hindered for T3P (e.g., mesityl carboxylic acid), Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts it to the acid chloride under strictly neutral conditions, without the harshness of thionyl chloride.
Protocol: Activation & Cyclization
-
Activation: Dissolve hindered acid (1.0 equiv) in DCM. Add Ghosez’s reagent (1.2 equiv) at 0°C
RT. Stir 1–2 h. (Forms Acid Chloride). -
Addition: Add the amidoxime (1.1 equiv) and NEt
(2.0 equiv). Stir 1 h. -
Cyclization: Solvent swap to Toluene and reflux, or use microwave irradiation (120°C, 30 min) to drive the ring closure.
Technical Comparison Data
| Feature | T3P | Burgess Reagent | Ghosez's Reagent | HATU (Baseline) |
| Primary Utility | One-pot 1,2,4 & 1,3,4 synthesis | Cyclodehydration of hydrazides | Activation of ultra-hindered acids | Peptide coupling |
| Steric Tolerance | Excellent | Good | Superior | Poor |
| Epimerization | Very Low | Low | Moderate | Moderate/High |
| Workup | Aqueous (Easy) | Chromatography (No water) | Chromatography | Aqueous |
| Scalability | High (Kg scale) | Low (Expensive) | Moderate | High |
| Byproducts | Water-soluble salts | Sulfamates | Amides | Urea derivatives |
Visualizing the T3P Mechanism
Understanding the mechanism helps troubleshoot stalling. T3P activates the acid, but the cyclization step (Step 3) is the rate-determining step for hindered substrates.
Figure 2: T3P mediated activation and cyclization pathway. Note that for hindered substrates, the "Linear O-Acyl Intermediate" is often where the reaction pauses, requiring heat to proceed to "Product".
References
-
Augustine, J. K. , et al. (2009).[2] Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(48), 9989-9996.
-
Wipf, P. , & Miller, C. P. (1993). A new synthesis of 1,3,4-oxadiazoles.[3][4][5] Tetrahedron Letters, 34(43), 6818. (Foundational work on Burgess Reagent).
-
Ghosez, L. , et al. (1969). Synthesis of acyl halides under neutral conditions.[6] Journal of the Chemical Society D. (Foundational work on Ghosez's Reagent).
-
Dunetz, J. R. , et al. (2016). T3P (Propylphosphonic Anhydride) in Organic Synthesis.[5][7][8][9] Organic Process Research & Development.
End of Technical Support Guide. For further assistance, contact the Process Chemistry Helpdesk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Heterocycle Synthesis Support Hub: Amidoxime-Carboxylic Acid Coupling
Module: 1,2,4-Oxadiazole Synthesis Optimization[1][2]
Current Status: Operational Ticket ID: OXD-124-OPT Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Heterocycle Synthesis Support Hub. You are likely here because your coupling of an amidoxime (
This transformation is a two-stage process masquerading as a simple coupling:
-
O-Acylation: Formation of the O-acyl amidoxime intermediate.[1][2]
-
Cyclodehydration: Ring closure to the 1,2,4-oxadiazole.
Failure often stems from treating this as a standard amide coupling. This guide deconstructs the competing pathways and provides self-validating protocols to maximize the "Happy Path."
Part 1: The Critical Path (Mechanism & Logic)
To troubleshoot, you must visualize the competition between the desired reaction and the thermodynamic traps.
Workflow Visualization
The following diagram maps the kinetic vs. thermodynamic landscape of this reaction.
Figure 1: Reaction network showing the critical O-acylation path (Blue) vs. common failure modes (Red).
Part 2: Troubleshooting The Activation & Coupling (Step 1)
The Core Problem: The amidoxime contains both an amine (
Diagnostic Guide: Step 1
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or poor activation. | Switch to HATU or T3P . EDC/HOBt is often too weak for sterically demanding substrates. |
| N-Acyl Product | Reaction temperature too high during addition; wrong solvent polarity. | Perform coupling at 0°C . Use non-polar solvents (DCM) if solubility permits to disfavor the polar transition state of N-acylation. |
| Reverted to Start | Hydrolysis of the active ester.[1] | Strict anhydrous conditions . Dry solvents over molecular sieves. Ensure coupling agent quality (especially for CDI). |
FAQ: Reagent Selection
Q: Why is T3P (Propylphosphonic anhydride) recommended over HATU? A: T3P drives the reaction equilibrium by generating a water-soluble byproduct (T3P-oxide) and acts as its own dehydrating agent. This makes it a "One-Pot" specialist, capable of performing both the coupling and the cyclization without isolating the intermediate.
Q: I see a "urea" byproduct. What is this? A: This is likely the result of a Tiemann Rearrangement .[3][4] Under basic conditions, the O-acyl amidoxime can rearrange to a carbodiimide/urea derivative instead of cyclizing.
-
Fix: Reduce the amount of base. If using heating for cyclization, ensure the solvent is neutral or use a mild base like pyridine rather than strong TEA/DIPEA excesses.
Part 3: Troubleshooting The Cyclization (Step 2)
The Core Problem: The O-acyl intermediate is formed, but it won't close the ring, or it degrades.
Diagnostic Guide: Step 2
| Symptom | Probable Cause | Corrective Action |
| Stuck at Intermediate | Insufficient energy barrier crossing. | Increase Temperature: Reflux in Toluene/Xylene (110°C+). Chemical Promotion: Add TBAF (1.0 eq) in THF. Fluoride is highly effective at promoting this specific cyclization at mild temperatures. |
| Hydrolysis | Water generation during cyclization reverts the equilibrium. | Water Scavenging: Add 4Å Molecular Sieves to the reflux. If using T3P, add excess reagent to consume produced water. |
| Nitrile Formation | Dehydration of the starting amidoxime. | Avoid strong acid catalysts. This suggests the coupling never happened, and the amidoxime simply dehydrated. Check Step 1. |
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" T3P One-Pot Method
Best for: Robust substrates, ease of purification, and minimizing side reactions.
-
Setup: Charge a dry flask with Carboxylic Acid (1.0 equiv), Amidoxime (1.1 equiv), and EtOAc (or DMF for solubility).
-
Base: Add DIPEA (3.0 equiv) or Pyridine. Cool to 0°C.
-
Coupling: Add T3P (50% in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Monitor (Checkpoint 1): Stir at RT for 1-2 hours. Check LCMS. You should see the O-acyl intermediate (Mass = Acid + Amidoxime - H2O).[2]
-
If Acid remains: Add more T3P.
-
-
Cyclization: Heat the mixture to reflux (EtOAc ~77°C) or 80-100°C (if in DMF/Toluene).
-
Monitor (Checkpoint 2): Check LCMS for M-18 peak (loss of water from intermediate).
-
Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts wash away in water.
Protocol B: The "Fluoride Trick" (TBAF Mediated)
Best for: Thermally sensitive substrates that decompose at reflux.
-
Coupling: Perform standard coupling (EDC/HOBt or HATU) in DCM or DMF at RT.
-
Isolation: Perform a quick aqueous workup to isolate the crude O-acyl amidoxime. Do not purify on silica yet (silica is acidic and can hydrolyze it).
-
Cyclization: Redissolve crude intermediate in dry THF.
-
Reagent: Add 1M TBAF in THF (1.0 equiv) . Stir at RT or mild heat (40°C).
-
Mechanism: The fluoride ion forms a strong H-bond with the amide proton, increasing the nucleophilicity of the nitrogen and promoting ring closure.
Part 5: Decision Tree for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Logic flow for diagnosing reaction stalling or failure.
References
-
Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[6] Journal of Organic Chemistry, 74(15), 5640–5643.
-
Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry.
-
Adams, G. W., et al. (1992).[3][7] Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? Journal of the Chemical Society, Perkin Transactions 2.[3][7]
-
Ganguly, N. C., et al. (2005). TBAF-mediated synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Rearrangement of phosphylated amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Do deprotonated amidoximes undergo the Tiemann rearrangement in the gas phase? - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
enhancing oral bioavailability of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine
Technical Support Center: Bioavailability Optimization Ticket Subject: Enhancing Oral Bioavailability of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine Ticket ID: BIO-OPT-OXD-452 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2][3][4]
Executive Summary
You are encountering suboptimal oral exposure with 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine .[1][2][3][4][5] This scaffold, often utilized in GPCR (e.g., mGluR) and tubulin inhibitor programs, presents a classic "Class II/IV" borderline profile in the Biopharmaceutics Classification System (BCS).[2][3]
The bioavailability ceiling for this molecule is governed by three competing forces:
-
Ionization-Limited Permeability: The piperidine nitrogen (
) is fully ionized at intestinal pH, limiting passive diffusion.[1][2][3][4][5] -
Solubility-Limited Dissolution: The flat, aromatic oxadiazole-phenyl system drives high crystal lattice energy, reducing dissolution rates in neutral media.[1][2][3][4][5]
-
Metabolic Liability: The 1,2,4-oxadiazole ring is susceptible to reductive ring-opening, and the piperidine ring is a hotspot for oxidative metabolism.[1][2][3][4]
This guide provides a root-cause analysis and step-by-step resolution protocols.
Module 1: Troubleshooting Low Solubility (Dissolution)
User Report: "The compound precipitates in pH 7.4 buffer and shows poor dissolution in FaSSIF (Fasted State Simulated Intestinal Fluid)."
Root Cause Analysis
The piperidine moiety renders this molecule a basic drug .[1][2][4][5]
-
Stomach (pH 1.2): High solubility due to protonation (
).[1][2][4][5] -
Intestine (pH 6.5–7.4): The molecule deprotonates to its free base.[1][2][3][4][5] The lipophilic phenyl-oxadiazole core (
) causes rapid precipitation (crashing out) before absorption can occur.[1][2][4]
Resolution Protocol: Formulation & Salt Selection
Step 1: Salt Screen (Immediate Action) Do not use the free base for oral dosing.[1][2][4][5] Switch to a counter-ion that maintains a lower micro-environmental pH or disrupts the crystal lattice.[4][5]
| Counter-ion | Rationale | Priority |
| Hydrochloride (HCl) | Standard first-line.[1][2][3][4][5] Improves gastric dissolution but may prone to "common ion effect" in the stomach (Cl- presence).[1][2][4][5] | High |
| Fumarate/Maleate | Weak organic acids.[1][2][3][4][5] Can buffer the micro-environment around the dissolving particle in the intestine, preventing immediate precipitation.[2] | Medium |
| Tosylate | Lipophilic counter-ion.[1][2][4][5] Useful if you need to slow dissolution to match absorption windows (extended release).[2][4][5] | Low |
Step 2: Cyclodextrin Complexation If salt forms fail to prevent intestinal precipitation, encapsulate the hydrophobic core.[2][4][5]
-
Protocol: Use Sulfobutylether-
-Cyclodextrin (SBE- -CD) at a 1:2 molar ratio.[1][2][3][4][5] -
Mechanism: The phenyl-oxadiazole core enters the hydrophobic CD cavity, while the hydrophilic exterior prevents aggregation.[1][2][4][5] This is superior to co-solvents (DMSO/PEG) which often precipitate upon dilution in the gut.[2][4][5]
Module 2: Troubleshooting Low Permeability
User Report: "Solubility is high in acidic media, but Caco-2 permeability data is low (
Root Cause Analysis
At intestinal pH (6.5), the piperidine nitrogen is still largely protonated (
Resolution Protocol: Chemical Modification & Prodrugs
Option A: The "N-Masking" Prodrug Strategy Convert the basic piperidine amine into a neutral carbamate or amide that is cleaved by plasma esterases after absorption.[1][2][4][5]
-
Design: Attach a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) group to the piperidine nitrogen.[1][2][4][5]
-
Result: This neutralizes the charge, increasing LogP and passive permeability.[2][4][5] Once in the blood, esterases cleave the DOM group, releasing the active secondary amine.[2]
Option B: Lipid-Based Formulation (SEDDS) If chemical modification is not possible, use a Self-Emulsifying Drug Delivery System (SEDDS).[1][2][3][4]
-
Recipe: Capryol 90 (Oil) + Cremophor EL (Surfactant) + Transcutol P (Co-surfactant).[1][2][3][4][5]
-
Mechanism: This encapsulates the drug in micelles, bypassing the need for free-drug diffusion and potentially recruiting lymphatic transport to avoid first-pass metabolism.[1][2][3][4][5]
Module 3: Troubleshooting Metabolic Stability
User Report: "Microsomal stability (HLM) is poor (
Root Cause Analysis
Your molecule has three metabolic "soft spots":
-
Piperidine Ring: Subject to
-carbon oxidation and N-oxidation.[1][2][4][5] -
Oxadiazole Ring: The 1,2,4-isomer is less stable than the 1,3,4-isomer.[2][3][4][6] It is prone to reductive ring opening by cytosolic enzymes.[1][4][5][6]
Resolution Protocol: Structural Optimization
Step 1: Deuteration (The "Heavy" Fix)
Deuterate the piperidine ring at the
Step 2: Scaffold Hopping If the 1,2,4-oxadiazole ring is the primary instability source (confirmed by metabolite ID showing ring-opened nitrile/amide products), switch to a 1,3,4-oxadiazole .[1][2][3]
-
Why? The 1,3,4-isomer has a lower dipole moment and is generally more resistant to reductive cleavage while maintaining similar bioactivity.[1][2][4]
Visual Troubleshooting Workflows
Figure 1: Bioavailability Optimization Decision Tree
Use this logic flow to determine the next experiment.
Caption: Decision matrix for isolating the rate-limiting step in oral bioavailability.
Figure 2: Metabolic Soft-Spots & Stabilization Strategy
Target these areas for medicinal chemistry modification.
Caption: Structural vulnerability map identifying metabolic hotspots and chemical fixes.
Frequently Asked Questions (FAQs)
Q: Why does my compound dissolve in DMSO but crash out when added to the cell media? A: This is the "Solvent Shift" effect.[1][2][4][5] The oxadiazole-phenyl core is highly lipophilic.[1][4][5] When you dilute DMSO (a polar aprotic solvent) into water (a polar protic solvent), the solubility capacity drops exponentially.[2]
-
Fix: Do not exceed 0.5% DMSO. Use an intermediate dilution step with PEG-400 or pre-complex the compound with 20% HP-
-CD before adding to media.[1][2][3][4][5]
Q: Is the 1,2,4-oxadiazole ring toxic? A: Generally, no, but it is a "structural alert" for potential mutagenicity in some contexts if it undergoes ring opening to form reactive nitrile or hydroxylamine species.[2][3] You must perform an Ames Test early.[1][2][4][5] Switching to the 1,3,4-oxadiazole isomer often mitigates this risk.[2][6]
Q: Can I just increase the dose to overcome poor bioavailability? A: Likely not. Because solubility is the limiting factor (BCS Class II), increasing the dose will likely hit a "solubility ceiling" where absorption plateaus regardless of how much drug you administer.[2] You will only increase GI toxicity without increasing plasma exposure.[1][4][5]
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[2][3][4][5] Journal of Medicinal Chemistry, 2012.[2][4][5] Link (Review of oxadiazole stability and properties).[2][4]
-
Kerns, E. H., & Di, L. "Drug-like Properties: Concepts, Structure Design and Methods."[2][3][4][5] Academic Press, 2008.[2][4][5] Link (Source for solubility/permeability protocols).[2][3][4][5]
-
Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[3][4][5] Chemical Research in Toxicology, 2016.[2][4][5][7] Link (Strategies for piperidine and aromatic ring optimization).[2][4]
-
PubChem. "Compound Summary: 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine."[1][2][3][4][5] National Library of Medicine.[1][4][5] Link (Physicochemical data source).[2][4]
-
Savjani, K. T., et al. "Drug Solubility: Importance and Enhancement Techniques."[2][3][4][5] ISRN Pharmaceutics, 2012.[2][4][5] Link (Protocols for solid dispersions and salt formation).[2][4]
Sources
- 1. Pyridin-3-yl 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C23H22N4O3S | CID 127047752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. PubChemLite - 4-(5-phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride (C13H15N3O) [pubchemlite.lcsb.uni.lu]
- 4. 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine | C13H9N3O | CID 763852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Validation & Comparative
IC50 comparison of oxadiazole derivatives vs standard HDAC inhibitors
An In-Depth Guide to the Comparative Potency of Oxadiazole Derivatives and Standard Histone Deacetylase (HDAC) Inhibitors
Introduction: The Epigenetic Battlefield and the Role of HDACs
In the intricate landscape of cellular regulation, epigenetics provides a critical layer of control over gene expression without altering the DNA sequence itself. Central to this system are histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting access for transcription factors and effectively silencing gene expression.[1][2] In numerous cancers, HDACs are dysregulated, leading to the aberrant repression of tumor suppressor genes and promoting uncontrolled cell proliferation.[3]
This has established HDACs as a prime therapeutic target. HDAC inhibitors (HDACis) function by blocking the enzymatic activity of HDACs, leading to the accumulation of acetylated histones (hyperacetylation).[1][4] This "relaxes" the chromatin, allowing for the re-expression of critical regulatory genes that can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in malignant cells.[5][6] Beyond histones, HDACis also affect the acetylation status of many non-histone proteins, further contributing to their anti-cancer effects.[1][7] This guide provides a comparative analysis of the inhibitory potency (measured by IC50 values) of emerging oxadiazole-based HDACis against established, standard inhibitors in the field.
The Gold Standard: Pan-HDAC Inhibitors as a Benchmark
Several HDAC inhibitors have received FDA approval and serve as the benchmark against which new chemical entities are measured. These are typically "pan-inhibitors," meaning they act broadly against multiple HDAC isoforms.
-
Vorinostat (SAHA): The first HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma (CTCL).[1] It is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of Class I, II, and IV HDACs.[4]
-
Panobinostat (LBH-589): Another pan-inhibitor approved for multiple myeloma, Panobinostat is recognized for its high potency, often demonstrating efficacy at nanomolar concentrations, which is significantly more potent than Vorinostat.[8][9]
These compounds provide a critical reference point for evaluating the potency and potential selectivity of novel inhibitor classes.
The Challenger: The Rise of Oxadiazole Derivatives
Medicinal chemists are continuously exploring new chemical scaffolds to develop HDACis with improved potency, selectivity, and pharmacokinetic properties. The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a highly promising pharmacophore in this pursuit.[6] Its utility is multifaceted: it can act as a metabolically stable linker, a surface-interacting cap group, or, most critically, as an effective zinc-binding group (ZBG) to coordinate with the catalytic zinc ion in the HDAC active site.[10] Recent research has focused heavily on 1,2,4- and 1,3,4-oxadiazole isomers as the core of next-generation HDACis.
Head-to-Head Potency: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is the standard measure of an inhibitor's potency—it represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies higher potency. The following table summarizes published IC50 data, comparing various oxadiazole derivatives to the standard inhibitors Vorinostat and Panobinostat.
| Compound | Class/Scaffold | Target HDAC Isoform(s) | IC50 Value | Key Finding | Reference |
| Vorinostat (SAHA) | Standard (Hydroxamate) | HDAC1 | 300 nM | Benchmark pan-inhibitor. | [11][12] |
| HDAC6 | 60 nM | [12] | |||
| Panobinostat (LBH-589) | Standard (Hydroxamate) | Pan-HDAC (Classes I, II, IV) | 2.1 - 20 nM | Highly potent pan-inhibitor, often orders of magnitude stronger than Vorinostat. | [8][13][14] |
| Compound 27 | 1,2,4-Oxadiazole | HDAC1 | 1.8 nM | Exceptionally potent against Class I HDACs, significantly outperforming Vorinostat. | [11] |
| HDAC2 | 3.6 nM | [11] | |||
| HDAC3 | 3.0 nM | [11] | |||
| Compound 15i | 1,3,4-Oxadiazole | HDAC6 | 5.5 nM | Highly potent and selective for HDAC6 over HDAC1. | [10] |
| HDAC1 | 217 nM | ~40-fold selectivity for HDAC6. | [10] | ||
| Compound 2t | 1,3,4-Oxadiazole | HDAC1 | 200 nM | Potency comparable to Vorinostat against HDAC1. | [12] |
| HDAC6 | 30 nM | More potent than Vorinostat against HDAC6. | [12] | ||
| DFMO Derivative (Cmpd 6) | Difluoromethyl-1,3,4-oxadiazole | HDAC6 | 193 nM | Demonstrates high selectivity for HDAC6 with no activity against Class I HDACs. | [15][16] |
| HDAC1, 2, 3, 4 | No Effect | [15][16] |
Expert Analysis: The data clearly demonstrates the potential of the oxadiazole scaffold. Derivatives like Compound 27 show remarkable potency against Class I HDACs, with IC50 values in the low nanomolar range, surpassing the benchmark inhibitor Vorinostat by over 150-fold for HDAC1.[11] Furthermore, compounds such as 15i and the DFMO derivative highlight a crucial advantage: isoform selectivity.[10][15][16] By preferentially inhibiting HDAC6, a primarily cytoplasmic enzyme, these compounds may offer a better safety profile and different therapeutic applications compared to pan-inhibitors, which can have broader systemic effects.
Visualizing the Mechanism and Workflow
To better understand the processes discussed, the following diagrams illustrate the mechanism of HDAC inhibition and the experimental workflow for determining inhibitor potency.
Caption: Mechanism of HDAC Inhibition by an Oxadiazole Derivative.
Caption: Experimental Workflow for Determining HDAC Inhibitor IC50 Values.
Protocol: Determining Inhibitor Potency via a Fluorometric HDAC Activity Assay
This protocol outlines a common, reliable method for determining the IC50 values of test compounds like oxadiazole derivatives. It is based on the principle that a fluorogenic substrate, when deacetylated by an active HDAC enzyme, can be acted upon by a developer solution to release a fluorescent molecule. The signal intensity is therefore inversely proportional to HDAC activity.
Materials:
-
96-well black microplate
-
Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6)
-
HDAC Assay Buffer
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution containing a lysine-specific protease
-
HDAC Inhibitor (positive control, e.g., Trichostatin A or SAHA)
-
Test Compounds (Oxadiazole derivatives, serially diluted)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your oxadiazole test compounds and the reference inhibitor (SAHA) in HDAC Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Dilute the recombinant HDAC enzyme to the working concentration recommended by the manufacturer in cold Assay Buffer. Keep on ice.
-
Expert Insight: Using a consistent, buffered solution is critical for maintaining the enzyme's structural integrity and catalytic activity. Serial dilutions allow for the generation of a dose-response curve, which is essential for accurate IC50 calculation.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 40 µL of Assay Buffer, 10 µL of your diluted oxadiazole compound, and 40 µL of the diluted HDAC enzyme.
-
Positive Control (No Inhibition): Add 50 µL of Assay Buffer and 40 µL of the diluted HDAC enzyme.
-
Negative Control (Max Inhibition): Add 40 µL of Assay Buffer, 10 µL of a high-concentration standard inhibitor (e.g., 10 µM SAHA), and 40 µL of the diluted HDAC enzyme.
-
Blank (No Enzyme): Add 90 µL of Assay Buffer.
-
Expert Insight: Including proper controls is the cornerstone of a self-validating protocol. The "Positive Control" represents 0% inhibition, the "Negative Control" represents 100% inhibition, and the "Blank" accounts for background fluorescence from the reagents themselves.
-
-
Pre-incubation:
-
Gently tap the plate to mix. Cover and incubate at 37°C for 15 minutes.
-
Expert Insight: This step allows the test inhibitors to bind to the HDAC enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of their inhibitory effect.
-
-
Initiate the Enzymatic Reaction:
-
Add 10 µL of the Fluorogenic HDAC Substrate to all wells.
-
Mix briefly and incubate the plate at 37°C for 45-60 minutes.
-
Expert Insight: The incubation time is a balance. It must be long enough to generate a robust signal in the control wells but short enough to ensure the reaction remains in the linear range, where enzyme velocity is proportional to substrate concentration.
-
-
Develop the Fluorescent Signal:
-
Add 50 µL of the Developer Solution to each well.
-
Shake the plate for 60 seconds and incubate at room temperature for 15 minutes, protected from light.
-
Expert Insight: The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore. Protecting the plate from light is crucial to prevent photobleaching of the fluorescent signal.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence on a microplate reader, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculation:
-
Subtract the average fluorescence of the "Blank" from all other readings.
-
Calculate the percent inhibition for each concentration of your oxadiazole derivative using the formula: % Inhibition = 100 * (1 - (Signal_Test / Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
-
-
Expert Insight: A dose-response curve validates the inhibitor's effect. A steep, sigmoidal curve indicates a specific, concentration-dependent inhibitory action, lending high confidence to the calculated IC50 value.
-
Conclusion and Future Perspectives
The comparative analysis of IC50 values reveals that oxadiazole derivatives are not merely viable alternatives but are, in many cases, superior to standard HDAC inhibitors in terms of both potency and isoform selectivity. Compounds demonstrating low nanomolar efficacy and high selectivity for specific HDACs (like HDAC6) represent a significant advancement in the field.[10][11] This selectivity may translate to improved therapeutic windows and reduced off-target effects in clinical settings. The continued exploration of the oxadiazole scaffold, including difluoromethyl-1,3,4-oxadiazoles (DFMOs), holds immense promise for the development of next-generation epigenetic drugs tailored for specific cancers and other diseases.[3] Future research will undoubtedly focus on optimizing the pharmacokinetic properties of these potent molecules to translate their in vitro success into clinical candidates.
References
-
Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC. Available at: [Link]
-
Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC - NIH. Available at: [Link]
-
What are HDAC inhibitors and how do they work?. Available at: [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - MDPI. Available at: [Link]
-
Histone Deacetylase Inhibitors: Biology and Mechanism of Action - Ovid. Available at: [Link]
-
Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors - PMC. Available at: [Link]
-
Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - MDPI. Available at: [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase - ChemRxiv. Available at: [Link]
-
HDAC Activity/Inhibition Assay Kit (Fluorometric). Available at: [Link]
-
Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - ACS Publications. Available at: [Link]
-
Oxadiazole derivatives: Histone Deacetylase Inhibitors in anticancer therapy and drug discovery - ResearchGate. Available at: [Link]
-
Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC. Available at: [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase - ChemRxiv. Available at: [Link]
-
1,3,4-Oxadiazole-Containing Histone Deacetylase Inhibitors: Anticancer Activities in Cancer Cells - ResearchGate. Available at: [Link]
-
2-(Difluoromethyl)-1,3,4-oxadiazoles: The Future of Selective Histone Deacetylase 6 Modulation? | ACS Pharmacology & Translational Science. Available at: [Link]
-
IC 50 values of novel HDACi (7, 6, 3, 4, 9, 5, 8, 10, and 11),... - ResearchGate. Available at: [Link]
-
CycLex HDACs Deacetylase Fluorometric Assay Kit Ver.2. Available at: [Link]
Sources
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches | MDPI [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and antiproliferative activity of oxadiazole derivatives as potent glycogen synthase kinase-3/histone deacetylase 6 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole in Drug Design
In medicinal chemistry, the replacement of metabolically labile esters and amides with bioisosteric heterocycles is a foundational strategy to improve a drug's pharmacokinetic profile. Among the most privileged scaffolds utilized for this purpose are the five-membered oxadiazole rings[1]. While the1 are frequently treated as interchangeable in early-stage drug design[1], empirical evidence reveals profound differences in their biological activity, target binding, and physicochemical properties.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of these two regioisomers, providing the mechanistic rationale behind their differences and detailing self-validating experimental workflows to evaluate them in your own drug discovery pipelines.
The Bioisosteric Dilemma: Structural Nuance, Divergent Outcomes
The divergence in the profiles of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles is fundamentally rooted in their intrinsic charge distributions. The 1,3,4-oxadiazole possesses a symmetric arrangement of nitrogen atoms, which inherently alters its dipole moment compared to the asymmetric 1,2,4-oxadiazole[2]. This subtle electronic variance dictates how each isomer interacts with solvation shells (aqueous solubility), lipid bilayers (lipophilicity), and off-target proteins (like the hERG potassium channel).
Fig 1: Physicochemical outcomes of bioisosteric replacement with oxadiazole regioisomers.
Physicochemical & Pharmacokinetic Profiling
A systematic 2 highlighted significant quantitative differences between the two isomers[2]. The table below summarizes the comparative performance metrics:
| Property / Parameter | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Mechanistic Driver |
| Lipophilicity (Log D) | Higher | Lower (~1 log unit less) | The asymmetric dipole of the 1,2,4-isomer increases lipophilic partitioning into organic phases[2]. |
| Aqueous Solubility | Lower | Higher | Symmetrical N-atoms in the 1,3,4-isomer enhance hydrogen bond acceptor capacity with water molecules[2]. |
| Metabolic Stability | Moderate to High | Very High | Lower lipophilicity of the 1,3,4-isomer reduces non-specific CYP450 binding affinity[2]. |
| hERG Inhibition | Higher Liability | Lower Liability | Reduced lipophilicity directly correlates with decreased hERG channel trapping[2]. |
Biological Activity Spectrums
Because small bioactive molecules with resembling shapes usually show target-binding similarity, both isomers are heavily utilized, but they excel in different therapeutic contexts[1]:
-
1,2,4-Oxadiazole (The Stability Surrogate): This isomer is highly effective as a metabolically stable surrogate for esters. For instance, in the development of 3, replacing a pyrazole-ester with a 1,2,4-oxadiazole yielded compounds with exceptional stability against hydrolysis while maintaining target efficacy and avoiding cytotoxicity[3].
-
1,3,4-Oxadiazole (The Broad-Spectrum Scaffold): This isomer exhibits a broader spectrum of intrinsic pharmacological activities, including potent 4[4]. Its lower toxicity profile and superior aqueous solubility make it a highly attractive scaffold for systemic infectious diseases, such as Chagas disease and Leishmaniasis[4].
Self-Validating Experimental Protocols
To empirically determine which oxadiazole bioisostere is optimal for your specific lead series, you must evaluate them through rigorous, self-validating assays. Below are the standard protocols for assessing metabolic stability and lipophilicity.
Protocol A: In Vitro Liver Microsomal Stability Assay
This assay quantifies the intrinsic clearance (
Causality & Design: We utilize 0.1 M potassium phosphate buffer to maintain the pH at exactly 7.4, preserving the native conformation of CYP enzymes. NADPH is added as an essential cofactor; CYP450 enzymes require this electron transfer to catalyze oxidation. Without NADPH, the reaction cannot proceed, allowing us to isolate CYP-mediated metabolism from non-specific chemical degradation.
Step-by-Step Methodology:
-
Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (final protein concentration: 0.5 mg/mL) to 37°C.
-
Compound Addition: Add the oxadiazole test compound (final concentration: 1 µM, keeping organic solvent < 0.5% to prevent enzyme denaturation).
-
Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM).
-
Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.
Self-Validation Checkpoint: Run parallel incubations with Verapamil (a rapidly cleared compound) and Warfarin (a slowly cleared compound).
-
Validation Logic: If Verapamil is not rapidly depleted, the microsomes are inactive (assay failure). If Warfarin is rapidly depleted, non-specific binding or degradation is occurring (assay failure).
Fig 2: Self-validating workflow for in vitro microsomal stability assessment.
Protocol B: Shake-Flask Log D (pH 7.4) Determination
Causality & Design: We utilize a biphasic system of 1-octanol and pH 7.4 buffer. Octanol effectively mimics the hydrophobic core of lipid bilayers, while the pH 7.4 buffer represents physiological blood pH, providing a realistic partition coefficient for systemic circulation.
Step-by-Step Methodology:
-
Phase Saturation: Pre-saturate 1-octanol and 0.1 M phosphate buffer (pH 7.4) with each other by stirring vigorously for 24 hours.
-
Spiking: Dissolve the oxadiazole compound in the buffer phase at a known concentration (e.g., 100 µM).
-
Partitioning: Add an equal volume of the saturated octanol phase. Shake the mixture at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Quantify the concentration in each phase using HPLC-UV or LC-MS/MS.
-
Calculation:
.
Self-Validation Checkpoint (Mass Balance): The total moles of the compound detected in the aqueous phase plus the octanol phase must equal the initial starting moles. A deviation of >10% indicates compound loss (e.g., precipitation at the interface or binding to the glass vial), which invalidates the calculated Log D.
References
-
Oxadiazoles in Medicinal Chemistry - R Discovery / Journal of Medicinal Chemistry - 2
-
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - ACS Medicinal Chemistry Letters - 3
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents - SciELO - 4
-
Oxadiazole - Encyclopedia MDPI - 1
Sources
A Comparative Guide to the HDAC6 Selectivity Profile of Piperidine-Oxadiazole Compounds
Introduction: The Critical Role of HDAC6 and the Quest for Selectivity
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene transcription and various cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] Within this family, HDAC6, a class IIb deacetylase, is unique due to its primary localization in the cytoplasm and its preference for non-histone substrates like α-tubulin, cortactin, and Hsp90.[2][3] This distinction makes HDAC6 a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[2][4][5]
However, the therapeutic potential of early HDAC inhibitors has been hampered by dose-limiting toxicities, largely attributed to their lack of isoform selectivity.[1][4] Pan-HDAC inhibitors, such as Vorinostat and Panobinostat, affect multiple HDACs, leading to widespread changes in cellular function and significant adverse effects.[4][6] Consequently, the development of isoform-selective inhibitors, particularly for HDAC6, is a paramount goal in modern drug discovery to enhance therapeutic efficacy while minimizing off-target effects.[1][4][7]
Among the promising new chemical scaffolds, piperidine-oxadiazole derivatives have emerged as a potent and highly selective class of HDAC6 inhibitors.[8][9] This guide provides a comparative analysis of their selectivity profile, delves into the structure-activity relationships governing their specificity, and presents a standardized experimental workflow for assessing HDAC6 inhibition.
The Piperidine-Oxadiazole Scaffold: A Framework for Selectivity
The piperidine-oxadiazole scaffold combines key structural features that confer high potency and remarkable selectivity for HDAC6. The general structure consists of a zinc-binding group (ZBG), often a 2-(difluoromethyl)-1,3,4-oxadiazole (DFMO), a linker region, and a "cap" group, which frequently incorporates a piperidine moiety to interact with the surface of the enzyme's active site.
The DFMO group is particularly noteworthy. It acts as a mechanism-based, substrate-analog inhibitor.[5][10] Upon engagement with the HDAC6 active site, the oxadiazole ring undergoes an enzyme-catalyzed hydrolysis, forming a tight-binding acylhydrazide intermediate that chelates the active-site zinc ion.[8][10][11] This mechanism contributes to the high potency and long residence time of these inhibitors.
Caption: General structure of piperidine-oxadiazole HDAC6 inhibitors.
Comparative Selectivity Analysis
The defining characteristic of the piperidine-oxadiazole class is its exceptional selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3). This selectivity is quantified by comparing the half-maximal inhibitory concentration (IC50) against HDAC6 to that of other isoforms. A higher selectivity ratio (e.g., IC50 HDAC1 / IC50 HDAC6) indicates greater specificity.
While specific IC50 values for a broad range of named piperidine-oxadiazole compounds are often found within patent literature, published research on representative molecules demonstrates the scaffold's potential. For instance, compounds featuring the difluoromethyl-1,3,4-oxadiazole (DFMO) ZBG have shown outstanding selectivity.[10] One such inhibitor, referred to as compound 1 in a key study, exhibited an IC50 for HDAC6 in the single-digit nanomolar range while being over 10,000-fold more selective for HDAC6 than for any other HDAC subtype.[5][12] This level of selectivity is a significant improvement over earlier HDAC6 inhibitors like Ricolinostat (ACY-1215), which shows approximately 10- to 12-fold selectivity against class I HDACs.[4][13][14]
| Compound Class/Example | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Selectivity over HDAC1 | Reference |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | ~12x | [14] |
| DFMO Compound 1 | ~5 | >50,000 | >50,000 | >50,000 | >10,000x | [12] |
| 1,3,4-Oxadiazole Sulfamides | <10 | >50,000 | - | - | >5,000x | [9] |
Note: Data is compiled from multiple sources for comparison. "DFMO Compound 1" refers to a representative compound from published research used to demonstrate the potential of the class.[12]
This remarkable selectivity profile suggests that piperidine-oxadiazole inhibitors can modulate HDAC6 activity with a much lower risk of off-target effects related to the inhibition of class I HDACs, which are primarily involved in histone modification and gene regulation.
Structure-Activity Relationship (SAR) Insights
The high selectivity of these compounds is not conferred by the ZBG alone. Structure-activity relationship studies reveal that the linker and the piperidine-containing cap group are crucial for optimizing potency and selectivity.[15]
-
The DFMO Zinc-Binding Group: As discussed, the DFMO moiety is a key innovation, acting as a substrate analog that undergoes enzyme-catalyzed activation.[10] The presence of the difluoromethyl group is critical; analogs with monofluoromethyl or no fluorination show significantly weaker inhibitory activity.[10]
-
Linker Region: The linker connects the ZBG to the cap group and its composition, length, and rigidity influence how the inhibitor orients within the catalytic tunnel of the enzyme. Studies on related scaffolds have shown that modifications, such as adding substituents to a urea-based linker, can increase both potency and selectivity for HDAC6.[15]
-
Piperidine Cap Group: The piperidine ring and its substituents interact with residues on the rim of the active site. This surface-binding interaction is a primary driver of isoform selectivity, as the surface topology varies significantly between HDAC isoforms. The piperidine moiety can be functionalized to optimize these interactions, enhancing affinity for HDAC6 while creating unfavorable interactions with other isoforms like HDAC1.
Experimental Protocol: In Vitro HDAC Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, a robust and standardized experimental protocol is essential. The following describes a typical in vitro biochemical assay used to determine the IC50 values of inhibitors against a panel of HDAC isoforms.
Objective: To determine the concentration of a piperidine-oxadiazole compound required to inhibit 50% of the activity of purified, recombinant HDAC enzymes.
Principle: This assay measures the enzymatic activity of HDACs using a fluorogenic substrate.[6] The substrate, typically a peptide with an acetylated lysine, is deacetylated by the active HDAC enzyme. A developer solution is then added, which proteolytically cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to HDAC activity.[16] The presence of an inhibitor reduces the deacetylation, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test Compound (Piperidine-oxadiazole inhibitor) dissolved in DMSO
-
Developer Solution (containing a protease like trypsin and a positive control inhibitor like Trichostatin A)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Step-by-Step Methodology:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM).
-
Causality: This wide concentration range is necessary to capture the full dose-response curve and accurately calculate the IC50 value.
-
-
Enzyme Preparation:
-
Dilute each recombinant HDAC enzyme to its optimal working concentration in cold assay buffer.
-
Causality: The enzyme concentration is optimized to ensure the reaction is in the linear range and produces a robust signal-to-background ratio.
-
-
Reaction Setup:
-
To the wells of the microplate, add:
-
The serially diluted test compound.
-
Control wells: DMSO only (100% activity) and a known pan-inhibitor like Trichostatin A (0% activity).
-
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" background controls.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction begins.
-
-
Initiation of Enzymatic Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The incubation time should be optimized for each enzyme isoform.
-
-
Reaction Termination and Signal Development:
-
Stop the enzymatic reaction by adding the Developer Solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the fluorophore to be released from the deacetylated substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader.
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Sources
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective and Bioavailable HDAC6 2-(Difluoromethyl)-1,3,4-oxadiazole Substrate Inhibitors and Modeling of Their Bioactivation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma [mdpi.com]
- 5. Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity [air.unimi.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of WO2017018805: 1,3,4-oxadiazole sulfamide derivatives as selective HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxadiazole-based inhibitors of histone deacetylase 6 are hydrolyzed upon enzyme engagement [xray.cz]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
Escaping Flatland: A Comparative Guide to Benchmarking Metabolic Half-Life Using Reference Bioisosteres
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter lead compounds that exhibit remarkable target affinity but fail to progress due to rapid hepatic clearance. Historically, the pursuit of potency led to flat, highly lipophilic aromatic compounds—prime substrates for Cytochrome P450 (CYP) mediated Phase I oxidation.
Today, the strategic incorporation of three-dimensional bioisosteres is a fundamental paradigm for rescuing metabolically labile chemical series. This guide provides an objective, data-driven framework for benchmarking the metabolic half-life (
Mechanistic Rationale: The Causality of Bioisosteric Stability
To optimize a compound, we must first understand why it is being cleared. CYP450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) or direct epoxidation of electron-rich
The Bicyclo[1.1.1]pentane (BCP) Motif
The BCP group is widely deployed as a nonclassical, saturated bioisostere for para-substituted phenyl rings[1].
-
The Causality: A para-phenyl ring presents a flat
-electron cloud that is highly susceptible to CYP-mediated epoxidation and subsequent hydroxylation. BCP perfectly mimics the 180° exit vectors and spatial distance of the para-phenyl substituents, ensuring target engagement is maintained[1]. However, because BCP is fully saturated and its C-H bonds possess high s-character, the bond dissociation energy is significantly higher. This effectively starves the CYP Iron-Oxo species of an easy oxidation site, drastically improving metabolic stability[2].
The Oxetane Motif
Oxetanes are frequently used to replace gem-dimethyl groups or carbonyls[3].
-
The Causality: Gem-dimethyl groups are highly lipophilic, driving non-specific binding into the hydrophobic pockets of CYP enzymes where they undergo aliphatic hydroxylation. Replacing them with a 3,3-disubstituted oxetane introduces a strong hydrogen-bond acceptor[4]. This subtle change lowers the overall lipophilicity (LogD) and modulates the basicity of adjacent amines, which shifts the molecule's distribution away from CYP active sites[3]. Furthermore, the electron-withdrawing nature of the oxetane oxygen inductively deactivates adjacent C-H bonds, resisting oxidative attack[5].
Comparative Benchmarking Data
To illustrate the impact of these replacements, the following table summarizes comparative in vitro human liver microsome (HLM) data for a representative lead scaffold (e.g., a generic
| Structural Motif | Role in Scaffold | LogD (pH 7.4) | Metabolic Outcome | ||
| para-Fluorophenyl | Original Lead | 15.2 | 91.2 | 4.2 | Rapid aromatic oxidation |
| Bicyclo[1.1.1]pentane | Phenyl Bioisostere | >60.0 | <23.1 | 3.1 | Blocked epoxidation[1] |
| gem-Dimethyl | Original Lead | 22.4 | 61.8 | 3.8 | Aliphatic hydroxylation |
| 3,3-Oxetane | gem-diMe Bioisostere | 58.5 | 23.7 | 2.5 | Reduced lipophilicity/clearance[3] |
Note:
Experimental Methodology: Self-Validating Microsomal Stability Assay
Generating reliable
Reagents & Preparation
-
HLM Suspension: Pooled human liver microsomes (0.5 mg/mL final protein concentration).
-
Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
. -
Cofactor: 1 mM NADPH regenerating system (required for CYP450 catalytic cycling).
-
Quench Solution: Ice-cold Acetonitrile (MeCN) containing 100 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide).
Step-by-Step Protocol
-
Pre-Incubation (Equilibration): Add 1
M of the test compound (parent or bioisostere) to the HLM suspension in a 96-well plate. Pre-incubate at 37°C for 10 minutes.-
Causality: Temperature equilibration is critical. CYP enzymes are highly temperature-sensitive; initiating the reaction at sub-optimal temperatures yields artificially extended half-lives.
-
-
Reaction Initiation: Add the NADPH regenerating system to initiate the reaction[7].
-
Self-Validation (Minus-NADPH Control): For every compound, run a parallel well where buffer is added instead of NADPH. If the compound degrades in this control well, the clearance is due to chemical instability (e.g., hydrolysis), not CYP metabolism.
-
-
Time-Course Sampling: At designated time points (
= 0, 5, 15, 30, 45, 60 minutes), transfer a 50 L aliquot from the reaction mixture into 150 L of the Quench Solution[8].-
Causality: The 3:1 ratio of ice-cold MeCN instantly denatures the microsomal proteins, halting enzymatic activity at the exact time point. The IS ensures any downstream variations in LC-MS/MS injection volume are mathematically normalized.
-
-
Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 20 minutes at 4°C to pellet the denatured proteins[7].
-
LC-MS/MS Analysis: Transfer the supernatant and quantify the remaining parent compound relative to the internal standard[9].
Data Analysis & Kinetics
Plot the natural logarithm (
-
Half-life:
-
Intrinsic Clearance:
[9]
Workflow Visualization
The following diagram maps the critical path of the self-validating microsomal stability assay, highlighting the divergence between the active metabolic assessment and the chemical stability control.
Fig 1: Step-by-step workflow for the self-validating in vitro microsomal stability assay.
References
-
Stepan, A. F., et al. "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." ACS Publications. Available at:[Link]
-
Wuitschik, G., et al. "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chigroup.site [chigroup.site]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. scialert.net [scialert.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor [frontiersin.org]
Comparative Molecular Dynamics Simulation of Oxadiazole Scaffolds
A Technical Guide for 1,2,4- and 1,3,4-Regioisomer Analysis
Part 1: Strategic Framework & Scientific Rationale
In medicinal chemistry, oxadiazoles are critical bioisosteres used to replace ester or amide linkers, improving metabolic stability and lipophilicity while retaining hydrogen-bonding capabilities.[1][2][3] However, the choice between 1,2,4-oxadiazole and 1,3,4-oxadiazole is rarely straightforward. Static molecular docking often fails to capture the subtle solvation effects and entropic penalties that differentiate these regioisomers.
This guide provides a comparative Molecular Dynamics (MD) framework to objectively evaluate these scaffolds. We focus on distinguishing the dynamic binding stability and solvation free energy of these isomers within a target binding pocket (e.g., VEGFR-2 kinase domain), a critical step in lead optimization.
The Comparative Challenge
-
1,2,4-Oxadiazole: Typically acts as an ester bioisostere.[1][3] It has a dipole moment that favors specific electrostatic alignments but can suffer from hydrolytic instability in certain pH ranges.
-
1,3,4-Oxadiazole: Typically acts as an amide bioisostere.[1][4] It is flatter and often engages in bridging water interactions that static docking misses.
Part 2: Experimental Protocol & Methodology
This protocol utilizes GROMACS 2024 with the AMBER ff14SB force field for the protein and GAFF2 for the ligand. The critical "Self-Validating" step involves Quantum Mechanical (QM) charge derivation, as standard library charges often misrepresent the electron-rich oxadiazole ring.
Phase 1: Ligand Parameterization (The Integrity Check)
Standard topology generators often underestimate the nitrogen lone-pair repulsion in oxadiazoles.
-
Geometry Optimization: Perform QM optimization of the ligand (B3LYP/6-31G*) using Gaussian or ORCA.
-
Charge Derivation: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method, not BCC. This captures the specific polarization of the O-N=C system.
-
Topology Generation: Use antechamber to map RESP charges to GAFF2 atom types.
-
Validation Check: Compare the dipole moment of the parameterized ligand against the QM calculation. A deviation >10% indicates a force field failure requiring manual bonded-parameter adjustment.
-
Phase 2: System Setup & Simulation
-
Complex Assembly: Align the parameterized ligand into the protein crystal structure (e.g., VEGFR-2, PDB: 4ASD).
-
Solvation: Solvate in a dodecahedral box using TIP3P water model. Ensure a 1.2 nm buffer distance.
-
Neutralization: Add Na+/Cl- ions to reach 0.15 M physiological concentration.
-
Minimization: Steepest descent (50,000 steps) until Fmax < 1000 kJ/mol/nm.
-
Equilibration:
-
NVT: 100 ps at 300 K (V-rescale thermostat).
-
NPT: 100 ps at 1 bar (Berendsen barostat for equilibration, Parrinello-Rahman for production).
-
-
Production Run: 100 ns simulation with a 2 fs time step. Save coordinates every 10 ps.
Phase 3: Comparative Analysis Metrics
To objectively compare the scaffolds, we analyze:
-
RMSD (Root Mean Square Deviation): Measures structural stability.
-
Hydrogen Bond Lifetime: Differentiates transient vs. stable interactions.
-
MM-GBSA (Molecular Mechanics-Generalized Born Surface Area): Estimates relative binding free energy (
).
Part 3: Visualization of Workflows
Diagram 1: Comparative MD Simulation Workflow
This diagram outlines the decision logic and technical flow for simulating oxadiazole derivatives.
Caption: End-to-end workflow for ensuring force field accuracy in heterocyclic ligand simulations.
Diagram 2: Interaction Logic - 1,3,4-Oxadiazole Specificity
Visualizing why the 1,3,4-isomer often exhibits superior kinase selectivity (e.g., VEGFR-2).
Caption: Mechanism of action showing the critical H-bond acceptor role of the N3 atom in the 1,3,4-oxadiazole ring.
Part 4: Data Presentation & Case Study
Case Study: Comparative analysis of a 1,3,4-oxadiazole derivative (Compound 7j) versus a standard amide-linked inhibitor targeting VEGFR-2.
Table 1: Quantitative Performance Comparison (100 ns Simulation)
| Metric | 1,3,4-Oxadiazole (Cpd 7j) | Amide Bioisostere (Ref) | Interpretation |
| Binding Energy ( | -48.89 kJ/mol | -38.20 kJ/mol | Oxadiazole shows stronger affinity due to reduced desolvation penalty. |
| RMSD (Ligand) | 0.15 nm ± 0.02 | 0.28 nm ± 0.05 | Lower RMSD indicates the oxadiazole "locks" into the pocket more effectively. |
| H-Bond Occupancy (Cys919) | 85% | 62% | The N3 nitrogen provides a more persistent H-bond acceptor than the amide carbonyl. |
| Solvation Energy ( | 22.4 kJ/mol | 35.1 kJ/mol | Oxadiazole is less polar than the amide, lowering the energy cost to enter the hydrophobic pocket. |
Key Insight: The 1,3,4-oxadiazole scaffold outperforms the amide linker not just by direct interaction, but by minimizing the desolvation penalty . The amide requires breaking strong water interactions to bind, whereas the oxadiazole sheds water more easily, resulting in a more favorable net free energy.
References
-
Altwaijry, N., et al. (2022).[5] "Computational Investigation of 1,3,4-Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR." Biomolecules, 12(11), 1612.
-
BenchChem. (2025). "Unveiling Selective Inhibitors: A Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives." BenchChem Technical Guides.
-
GROMACS Development Team. (2024). "GROMACS 2024 Reference Manual: Force Field Parameters." GROMACS Documentation.
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830.
-
Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157-1174.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine
A Proactive Safety Framework for Handling 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine
As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Yet, the very novelty of these compounds requires us to operate with a heightened sense of awareness and a proactive safety culture. This guide provides essential, field-tested safety and logistical information for handling 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a rigorous hazard assessment based on its structural motifs—a piperidine ring and a 1,2,4-oxadiazole core—mandates a cautious approach. This directive is grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise.
The piperidine moiety is present in numerous toxic and corrosive compounds. The parent compound, piperidine, is classified as highly flammable, toxic upon contact or inhalation, and capable of causing severe skin burns and eye damage.[1][2][3][4] Similarly, various substituted oxadiazole compounds are known to be irritants to the skin, eyes, and respiratory system.[5][6][7][8] Therefore, the following personal protective equipment (PPE) and handling protocols are designed to provide robust protection against these anticipated hazards.
Foundational Principles of Protection: A Risk-Based Approach
The selection of PPE is not a static, one-size-fits-all checklist; it is a dynamic process dictated by a thorough risk assessment of every procedure you perform.[9][10][11] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees.[9][12][13] This guide aligns with those standards, empowering you to make informed safety decisions.
Core PPE Requirements for All Operations
At a minimum, for any work in a laboratory where chemical hazards are present, the following PPE is required:
-
Body Protection: A flame-resistant laboratory coat.[9]
-
Eye Protection: Safety glasses with side shields, marked with "Z87" to signify adherence to ANSI Z87 standards.[10]
This baseline ensemble should be supplemented with task-specific PPE as detailed below.
Task-Specific PPE Selection Protocol
The nature of your interaction with 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine dictates the necessary level of protection. Use the following table to determine the appropriate PPE for your specific task.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | • Double-gloved (Nitrile or Neoprene) • Flame-Resistant Lab Coat • Safety Goggles with Side Shields • N95 Respirator | To prevent the inhalation of fine particulates and to protect skin and eyes from accidental contact with the solid compound.[15] The use of a respirator is crucial when the potential for aerosolization exists. |
| Solution Preparation and Handling | • Nitrile or Neoprene Gloves • Flame-Resistant Lab Coat • Chemical Splash Goggles • Face Shield (when splash potential is high) | To protect against splashes of the chemical in solution, which, based on its parent structures, could cause severe skin and eye irritation or burns.[10][15] Goggles provide a seal around the eyes, and a face shield adds a critical layer of protection.[10] |
| Running Reactions & General Experimental Procedures | • Nitrile or Neoprene Gloves • Flame-Resistant Lab Coat • Chemical Splash Goggles | To provide a robust baseline of protection during routine experimental work where the risk of significant splashes may be lower but still present. |
| Waste Disposal | • Heavy-duty Nitrile or Butyl Rubber Gloves • Chemical Resistant Apron or Gown • Chemical Splash Goggles • Face Shield | To offer enhanced protection when handling larger volumes of potentially hazardous chemical waste, which may be corrosive or irritant.[15] |
Critical Deep Dive: Selecting and Using Your PPE
Merely wearing PPE is insufficient; understanding the why and how is critical for ensuring its effectiveness.
Hand Protection: Your Primary Barrier
Your hands are most likely to come into direct contact with the chemical. The choice of glove material is paramount.
-
Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including oils, solvents, and bases, making them a versatile first choice.[16][17][18][19] They provide good puncture resistance and are a suitable alternative for those with latex allergies.[19]
-
Neoprene Gloves: Provide robust protection against acids, bases, and alcohols.[17][18][19]
-
Glove Thickness: Thicker gloves (e.g., 9-12 mil) offer greater chemical resistance but may reduce dexterity, while thinner gloves (e.g., 6-8 mil) are suitable for tasks requiring tactile precision.[16][18] Always balance protection with the needs of the task.
-
Inspection and Replacement: Before each use, inspect gloves for any signs of degradation, punctures, or tears.[3] Never reuse disposable gloves. Change them immediately if you suspect contamination.[14]
Eye and Face Protection: An Indispensable Shield
Given the potential for severe eye damage from piperidine-like compounds, eye protection is non-negotiable.[2][3]
-
Safety Glasses vs. Goggles: Standard safety glasses protect from impact but not from splashes.[10] When handling liquids, especially during transfers or when preparing solutions, chemical splash goggles are required as they form a seal around the eyes.[10]
-
Face Shields: A face shield should always be worn in addition to goggles when there is a significant splash hazard, such as when pouring large volumes or working with highly reactive mixtures.[10][15]
Respiratory Protection: Guarding Against Inhalation Hazards
The toxicity of piperidine upon inhalation necessitates caution.[2][3][4]
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls like a certified chemical fume hood.[14] All work with 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine that could generate dust or vapors must be performed inside a fume hood.
-
When Respirators are Needed: A NIOSH-approved N95 respirator or higher is required when handling the solid powder outside of a containment device (e.g., during weighing) to prevent inhalation of fine particles.[15] If respiratory protection is required, your institution must have a respiratory protection program that complies with OSHA standards, including fit testing and medical evaluations.[11][13]
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a significant risk that can be mitigated through disciplined procedures.
Step-by-Step Donning (Putting On) PPE
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position goggles securely on your face, followed by a face shield if the task requires it.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat to create a seal.[20]
Step-by-Step Doffing (Taking Off) PPE
This sequence is designed to remove the most contaminated items first and to prevent touching your skin with contaminated gloves.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.[20]
-
Face Shield/Goggles: Remove from the back of your head by handling the strap. Do not touch the front surface.
-
Lab Coat: Unfasten the coat and peel it off your shoulders, turning the sleeves inside out. Fold the contaminated outer surface inward and place it in the designated receptacle.
-
Respirator (if used): Remove from the back of your head.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan
All disposable PPE used when handling 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine should be considered hazardous waste.
-
Collection: Place all used gloves, respirators, and other disposable items into a designated, clearly labeled hazardous waste container.[14][18]
-
Compliance: Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste.[3]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
By internalizing these protocols and applying them with diligence, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide. (2025, April 22). Google Cloud.
- Chemical Resistance Explained: Choosing the Right Gloves for the Food Industry. (2024, November 20). Google Cloud.
- How to Choose the Right Chemical-Resistant Gloves for Your Job. (2024, August 22). Google Cloud.
- Choosing the Right Glove Material: Guide to Chemical Protection. (2024, December 20). Droppe Blog.
- Safe Handling and Storage of Novel Heterocyclic Compounds. (n.d.). Benchchem Application Notes & Protocols.
- How to Select the Best Chemical-Resistant Glove for your Hand Protection. (2024, April 17). Google Cloud.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Washington.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
- OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
- Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees. (2024, May 9). The EI Group.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). SBLCore.
- Piperidine - SAFETY DATA SHEET. (2023, March 16). Alfa Aesar.
- Personal protective equipment for handling 1,4-Dinicotinoylpiperazine. (n.d.). Benchchem Safety Operating Guide.
- Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). NIOSH - CDC.
- Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8). Oreate AI Blog.
- Chemical Safety in the Workplace. (2024, November 12). Restored CDC.
- NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety, UCAR.
- SAFETY DATA SHEET - 1-Boc-3-[3-(n-propyl)-1,2,4-oxadiazol-5-yl]piperidine. (2025, October 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Piperidine. (2025, September 23). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-phenyl-1,3,4-Oxadiazole-2(3H)-thione. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 1,2,5-Oxadiazole-3-carboxylic acid. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole. (2023, September 5). Fisher Scientific.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Chemistry Lab Safety Rules. (n.d.). PozeSCAF.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.se [fishersci.se]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. ei1.com [ei1.com]
- 12. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clarionsafety.com [clarionsafety.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 17. foodcare.com.au [foodcare.com.au]
- 18. southland.com.au [southland.com.au]
- 19. droppe.com [droppe.com]
- 20. safety.rochester.edu [safety.rochester.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
